Isogambogenic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H46O8 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(E)-4-[(2S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+/t24?,28?,37?,38-/m1/s1 |
InChI Key |
RCWNBHCZYXWDOV-WPKINVRVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isogambogenic Acid: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid, a potent caged xanthone (B1684191), has garnered significant interest within the scientific community for its pronounced anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and a thorough examination of its molecular mechanisms of action. Quantitative data is presented in structured tables for clarity, and key biological pathways are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the dried latex resin, known as gamboge, obtained from the Garcinia hanburyi Hook. f. tree, which belongs to the Clusiaceae family.[1][2][3][4][5] This tree is predominantly found in Southeast Asia, including countries like Cambodia, Thailand, and Vietnam.[6] The resin is a rich source of various cytotoxic caged xanthones, with this compound being a notable constituent.[4][7] While other Garcinia species are known to produce a variety of xanthones, Garcinia hanburyi remains the principal source for the isolation of this compound.
Quantitative Analysis
The concentration of this compound in gamboge resin can be determined using validated chromatographic methods. An improved High-Performance Liquid Chromatography (HPLC) method has been developed for the simultaneous quantification of 12 caged xanthones, including this compound.[4]
Table 1: HPLC Method Validation Data for the Quantification of this compound in Gamboge Resin [4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.03-0.08 µg/mL |
| Intra-day Variation | < 7.9% |
| Inter-day Variation | < 7.9% |
| Overall Recovery | > 93.2% |
| Correlation Coefficient (r²) | > 0.995 |
Note: The provided validation data is for a method that includes this compound among 12 other caged xanthones.
While the precise concentration of this compound can vary between different sources of gamboge resin, studies on the closely related and abundant caged xanthone, gambogic acid, can provide some context. For instance, a multi-gram scale isolation of gambogic acid from 100g of gamboge resin yielded approximately 13g of the pure compound, suggesting that caged xanthones are major components of the resin.[8]
Experimental Protocols
Extraction and Isolation of Caged Xanthones (including this compound) from Gamboge Resin
The following protocol is adapted from a multi-gram scale isolation method for gambogic acid and can be applied for the extraction and isolation of this compound and other caged xanthones from gamboge resin.[8]
Materials:
-
Gamboge resin
-
Methanol (B129727) (MeOH)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
Initial Extraction:
-
Stir 100 g of gamboge resin with 300 mL of methanol for 10 minutes.
-
Filter the mixture under reduced pressure.
-
Wash the solid residue with two additional 100 mL portions of methanol.
-
Combine the filtrates and concentrate under reduced pressure at room temperature to yield a crude extract of caged xanthones.
-
-
Purification via Crystallization:
-
Dissolve the crude extract (approximately 70 g) in a mixture of 125 mL of pyridine/water (85:15 v/v).
-
Heat the solution at 60°C until completely dissolved (approximately 10 minutes).
-
Allow the solution to cool to room temperature and then store at 4°C for 24 hours to facilitate crystallization of the pyridinium (B92312) salts of the caged xanthones.
-
Collect the crystals by filtration and wash them with cold pyridine/water (85:15 v/v).
-
Repeat the crystallization process until a desired purity is achieved.
-
-
Liberation of Free Acid:
-
Dissolve the purified pyridinium salt crystals in a mixture of ethyl acetate and water.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate multiple times.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the purified free acid form of the caged xanthones, including this compound.
-
-
Chromatographic Separation (Optional):
-
For further purification and isolation of this compound from the mixture of caged xanthones, preparative HPLC can be employed using a suitable stationary phase (e.g., C18) and a gradient elution system.
-
HPLC Method for Quantification
The following is a summary of the chromatographic conditions for the simultaneous determination of 12 caged xanthones, including this compound, in gamboge resin.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an acidic modifier like phosphoric acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Sample Preparation:
-
Accurately weigh a sample of gamboge resin.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of a certified reference standard of this compound.
-
The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, primarily as an anti-cancer and anti-angiogenic agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Angiogenic Activity via VEGFR2 Signaling Pathway
This compound has been shown to inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][4][5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Mechanism of Action:
-
VEGF Binding and VEGFR2 Activation: Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation.
-
Downstream Signaling Cascade: Activated VEGFR2 initiates a cascade of downstream signaling events, including the activation of Akt and Mitogen-Activated Protein Kinase (MAPK).[1][5]
-
Endothelial Cell Proliferation, Migration, and Tube Formation: These signaling pathways promote endothelial cell proliferation, migration, and the formation of tube-like structures, which are essential for new blood vessel formation.
-
Inhibition by this compound: this compound suppresses this pathway by targeting VEGFR2, Akt, MAPK, and Rho GTPases, thereby inhibiting VEGF-induced migration, invasion, and tube formation of endothelial cells.[1][4][5]
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Induction of Autophagic Cell Death via AMPK-mTOR Pathway in Glioma
In glioma cells, this compound has been found to induce autophagic cell death by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3]
Mechanism of Action:
-
Activation of AMPK: this compound treatment leads to the phosphorylation and activation of AMPK, a key energy sensor in the cell.
-
Inhibition of mTOR: Activated AMPK, in turn, phosphorylates and inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth and proliferation.
-
Induction of Autophagy: Inhibition of mTORC1 de-represses the ULK1 complex, initiating the formation of autophagosomes.
-
Autophagic Cell Death: The sustained and overwhelming autophagic process ultimately leads to cell death in glioma cells.
Caption: AMPK-mTOR Signaling Pathway in this compound-Induced Autophagy.
Proposed Biosynthetic Pathway of the Caged Xanthone Core
The biosynthesis of the characteristic caged xanthone core of this compound is believed to proceed through a mixed shikimate-acetate pathway, leading to the formation of a benzophenone (B1666685) intermediate.[9] This is followed by a series of reactions, including prenylation and oxidative cyclization, to form the complex caged structure.
Key Steps:
-
Shikimate and Acetate Pathways: Precursors from the shikimate pathway (leading to a benzoyl-CoA unit) and the acetate-malonate pathway (leading to a phloroglucinol-type A-ring) condense to form a benzophenone scaffold.
-
Prenylation: The benzophenone intermediate undergoes prenylation, where isoprenoid units are attached to the aromatic core.
-
Oxidative Cyclization: A series of intramolecular cyclization reactions, likely enzyme-mediated, leads to the formation of the intricate 4-oxatricyclo[4.3.1.03,7]dec-2-one caged scaffold.
Caption: Proposed Biosynthetic Pathway of the Caged Xanthone Core.
Conclusion
This compound, primarily sourced from the resin of Garcinia hanburyi, stands out as a promising natural product for drug development, particularly in the field of oncology. The detailed protocols for its extraction and quantification, coupled with a growing understanding of its molecular targets and signaling pathways, provide a solid foundation for further preclinical and clinical investigations. The ability of this compound to inhibit angiogenesis and induce autophagic cell death through distinct and crucial signaling pathways highlights its potential as a multi-targeted therapeutic agent. Future research should focus on optimizing the yield of this compound from its natural source, further elucidating its complex biosynthetic pathway, and exploring its full therapeutic potential in various disease models.
References
- 1. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved high-performance liquid chromatographic method for simultaneous determination of 12 cytotoxic caged xanthones in gamboges, a potential anticancer resin from Garcinia hanburyi [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of caged Garcinia xanthones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of rhamnolipid congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
Isogambogenic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from the traditional Chinese medicine Gamboge, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which iso-GNA exerts its cytotoxic effects on cancer cells. The primary modes of action involve the induction of apoptosis-independent autophagic cell death and the activation of the AMPK-mTOR signaling pathway. This document synthesizes the current understanding of iso-GNA's activity, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows to support further research and drug development efforts.
Core Mechanisms of Action
This compound exhibits a multi-faceted approach to inhibiting cancer cell proliferation and survival. The predominant mechanisms identified are the induction of autophagic cell death and the modulation of key signaling pathways that regulate cellular metabolism and growth.
Induction of Autophagic Cell Death
In several cancer types, notably non-small-cell lung carcinoma (NSCLC), iso-GNA induces a form of programmed cell death known as autophagy, which is independent of apoptosis.[1][2][3] This is particularly significant for cancers that have developed resistance to apoptosis-based therapies. The key features of iso-GNA-induced autophagy include the formation of autophagic vacuoles, an increase in the conversion of LC3-I to LC3-II (a hallmark of autophagosome formation), and the increased expression of other autophagy-related proteins.[1] The cytotoxic effect of iso-GNA can be mitigated by autophagic inhibitors, confirming that autophagy is a primary mechanism of cell death.[1]
Modulation of the AMPK-mTOR Signaling Pathway
In glioma cells, iso-GNA's anti-cancer effects are mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][5] AMPK acts as a cellular energy sensor, and its activation under metabolic stress triggers a cascade of events to restore energy homeostasis, including the inhibition of anabolic processes like protein synthesis, which is largely controlled by mTOR. By activating AMPK, iso-GNA effectively shuts down the mTOR pathway, leading to the induction of autophagy and the suppression of glioma cell growth.[4][5]
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| U87 | Glioma | 3-4 µM | 24 h | [4] |
| U251 | Glioma | 3-4 µM | 24 h | [4] |
| HL-60 | Leukemia | 0.1544 µM | 20-68 h | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 µM | 20-68 h | [6] |
| BGC-83 | Gastric Carcinoma | 0.04327 µM | 20-68 h | [6] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
This compound-Induced Autophagy via AMPK-mTOR Pathway
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to the induction of autophagy and subsequent autophagic cell death in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, LC3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ U87 glioma cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 1-2 mg/kg) or vehicle control (e.g., saline) intraperitoneally daily for a specified period (e.g., 21 days).[4]
-
Tumor Measurement: Measure the tumor volume every few days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for investigating the mechanism of this compound and the logical relationship of its action.
General Experimental Workflow
Caption: A typical workflow for characterizing the anti-cancer mechanism of a compound like this compound, from initial in vitro screening to in vivo validation.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent against various cancers, primarily through the induction of autophagic cell death and the modulation of the AMPK-mTOR signaling pathway. The data presented in this guide provide a solid foundation for its mechanism of action.
Future research should focus on:
-
Expanding the range of cancer cell lines tested to identify other sensitive cancer types.
-
Conducting detailed structure-activity relationship studies to optimize the efficacy and reduce potential toxicity.
-
Investigating the potential for combination therapies with existing chemotherapeutic agents to enhance anti-cancer effects and overcome drug resistance.
-
Elucidating the full spectrum of molecular targets of this compound to uncover additional mechanisms of action.
This technical guide serves as a comprehensive resource for researchers dedicated to advancing our understanding of this compound and its potential clinical applications in oncology.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of Isogambogenic Acid: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a molecule of significant interest in oncological research. Preclinical studies have demonstrated its potent anti-cancer activities, primarily through the induction of apoptosis-independent autophagic cell death and the inhibition of angiogenesis. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the AMPK/mTOR and VEGFR2 pathways. While its efficacy in cancer models is increasingly documented, its therapeutic potential in other areas such as inflammation, diabetes, and neurodegeneration remains largely unexplored. This technical guide provides a comprehensive review of the existing scientific literature on the therapeutic potential of this compound, with a focus on its anti-cancer properties. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the elucidated signaling pathways to serve as a resource for researchers and professionals in drug development.
Anti-Cancer Potential of this compound
The predominant focus of research on this compound has been its potential as an anti-neoplastic agent. Studies have shown its cytotoxic effects across a range of cancer cell lines and in vivo models, primarily in non-small cell lung carcinoma (NSCLC) and glioma.
Induction of Autophagic Cell Death
A significant body of evidence points to the ability of this compound to induce autophagic cell death in cancer cells, a mechanism that is distinct from apoptosis. This is particularly relevant for cancers that have developed resistance to apoptosis-based therapies.
In human NSCLC cells, iso-GNA has been shown to induce apoptosis-independent autophagic cell death.[1] This was evidenced by the formation of autophagic vacuoles, increased conversion of LC3-I to LC3-II, and the appearance of autophagosomes without the activation of caspase-3.[1] The cytotoxic effects of iso-GNA were inhibited by autophagy inhibitors, confirming the mechanism of cell death.[1]
Similarly, in glioma cells, this compound has been demonstrated to induce autophagic cell death through the activation of the AMPK-mTOR signaling pathway.[2][3]
Anti-Angiogenic Effects
This compound has also been identified as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis. It has been shown to suppress tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4] In vitro studies have demonstrated that iso-GNA inhibits the migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs).[4]
Quantitative Data on Anti-Cancer Activity
The following tables summarize the quantitative data from key studies on the anti-cancer effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 | [1] |
| H460 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 | [1] |
| HepG2 | Hepatocellular Carcinoma | ~5-15 | 24 | [1] |
| HeLa | Cervical Cancer | ~5-15 | 24 | [1] |
| HCT-116 | Colorectal Cancer | ~5-15 | 24 | [1] |
| U87 | Glioblastoma | 3-4 | 24 | [5] |
| U251 | Glioblastoma | 3-4 | 24 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | Treatment Protocol | Key Findings | Reference |
| Non-Small Cell Lung Carcinoma (A549) | Xenograft Mouse Model | 20 mg/kg, intravenous (tail vein), every 2 days | Significant reduction in tumor volume and weight compared to control. | [1] |
| Glioma (U87) | Xenograft Mouse Model | Not specified in abstract | Significantly inhibited the growth of U87 glioma in vivo. | [2][6] |
| Lung Tumor | Xenograft Nude Mouse Model | Not specified in abstract | Effectively inhibited tumor growth and tumor angiogenesis. | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, H460, U87, U251) are seeded in 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a further 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[1][5]
In Vivo Xenograft Mouse Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nude mice) are typically used.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once the tumors reach a certain volume (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intravenous injection) at a defined dose and schedule (e.g., 20 mg/kg every 2 days). The control group receives the vehicle.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor tissues may be used for further analysis, such as immunohistochemistry.[1][7]
In Vitro Angiogenesis Assays
-
Tube Formation Assay:
-
Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound and/or a pro-angiogenic factor like VEGF.
-
Incubation: The plates are incubated for a period of time (e.g., 6-24 hours) to allow for the formation of capillary-like structures.
-
Imaging and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.[8][9]
-
-
Cell Migration Assay (Wound Healing Assay):
-
Cell Monolayer: HUVECs are grown to confluence in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are then incubated with or without this compound.
-
Imaging and Measurement: The closure of the wound is monitored and photographed at different time points. The rate of cell migration is determined by measuring the change in the width of the wound over time.
-
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound are attributed to its modulation of specific signaling pathways.
AMPK-mTOR Signaling Pathway in Glioma
In glioma cells, this compound induces autophagic cell death by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway.[2][3]
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to the induction of autophagy and subsequent cell death in glioma cells.
VEGFR2 Signaling Pathway in Angiogenesis
This compound inhibits tumor angiogenesis by suppressing the VEGFR2 signaling pathway in endothelial cells.[4]
Caption: this compound inhibits the activation of VEGFR2 by VEGF, thereby suppressing downstream signaling pathways that are critical for angiogenesis.
Therapeutic Potential in Other Indications: A Research Gap
A comprehensive literature search reveals a significant gap in the understanding of this compound's therapeutic potential beyond cancer. There is a notable lack of direct scientific evidence on its effects on inflammation, diabetes, and neuroprotection.
Anti-Inflammatory, Anti-Diabetic, and Neuroprotective Potential: Insights from Gambogic Acid
While research on this compound is limited in these areas, studies on the structurally related compound, Gambogic acid (GA) , may offer some insights and potential avenues for future investigation of iso-GNA.
-
Anti-Inflammatory Effects: Gambogic acid has demonstrated anti-inflammatory properties in various models. It has been shown to suppress the activation of NF-κB, a key regulator of inflammation, and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11] In a murine model of collagen-induced arthritis, Gambogic acid was found to decrease arthritic scores and inhibit the expression of inflammatory mediators.[10]
-
Anti-Diabetic Effects: Research suggests that Gambogic acid may have a therapeutic role in diabetic complications. In models of diabetic retinopathy, Gambogic acid has been shown to inhibit high glucose-induced proliferation, migration, and tube formation of retinal endothelial cells.[2] It has also been found to ameliorate diabetic nephropathy in rats by inhibiting oxidative stress and inflammation.[4] One study indicated that Gambogic acid protects against high glucose-induced damage of renal tubular epithelial cells by inhibiting pyroptosis.[12] However, it is important to note that a study on the effect of Gambogic acid on high glucose-induced apoptosis and inflammation of retinal endothelial cells has been retracted.[13]
-
Neuroprotective Effects: The neuroprotective potential of Gambogic acid has also been explored. A derivative of Gambogic acid, gambogic amide, has been shown to possess neurotrophic activity and prevent neuronal cell death.[14]
It is crucial to emphasize that these findings are for Gambogic acid and cannot be directly extrapolated to this compound. The structural differences between the two molecules could lead to significant variations in their biological activities. Therefore, dedicated research is necessary to elucidate the specific therapeutic potential of this compound in inflammation, diabetes, and neuroprotection.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-cancer properties, primarily through the induction of autophagy and inhibition of angiogenesis. The available quantitative data and established experimental protocols provide a solid foundation for its further development as a potential anti-cancer therapeutic. The elucidated mechanisms of action involving the AMPK/mTOR and VEGFR2 signaling pathways offer clear targets for further investigation and drug design.
However, the therapeutic potential of this compound in other prevalent diseases such as chronic inflammatory conditions, diabetes, and neurodegenerative disorders remains a significant and unexplored area of research. The promising activities of the related compound, Gambogic acid, in these areas provide a strong rationale for initiating dedicated studies on this compound. Future research should focus on:
-
In-depth investigation of the anti-inflammatory, anti-diabetic, and neuroprotective effects of this compound using relevant in vitro and in vivo models.
-
Elucidation of the molecular mechanisms and signaling pathways involved in any observed therapeutic effects in these new indications.
-
Comparative studies of this compound and Gambogic acid to understand the structure-activity relationships and identify the more potent and safer therapeutic candidate.
-
Preclinical toxicology and pharmacokinetic studies of this compound to assess its drug-like properties.
Addressing these research gaps will be critical in fully realizing the therapeutic potential of this compound and expanding its clinical applications beyond oncology.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid ameliorates diabetes-induced proliferative retinopathy through inhibition of the HIF-1α/VEGF expression via targeting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 4. Gambogic Acid Mitigates Nephropathy by Inhibiting Oxidative Stress and Inflammation in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid inhibits glioblastoma through suppressing TGFβ-mediated epithelial-mesenchymal transition (EMT) and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti‑inflammatory effects of gambogic acid in murine collagen‑induced arthritis through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retraction: gambogic acid affects high glucose-induced apoptosis and inflammation of retinal endothelial cells through the NOX4/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gambogic amide, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Isogambogenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid, a member of the caged polyprenylated xanthone (B1684191) family, has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound from its natural source, Garcinia hanburyi. It details the experimental methodologies employed for its extraction, purification, and structural elucidation, presenting key quantitative data in a clear, tabular format. Furthermore, this guide includes visual representations of the experimental workflows to facilitate a comprehensive understanding of the processes involved.
Introduction
This compound is a naturally occurring cytotoxic xanthone first identified as a constituent of the dried resin of Garcinia hanburyi Hook. f., a tropical plant native to Southeast Asia.[1] The resin, commonly known as gamboge, has a long history of use in traditional medicine. The unique and complex caged structure of this compound, along with its promising biological activities, has made it a subject of extensive research in the quest for novel anticancer agents.
Discovery and Initial Isolation
The journey to uncover this compound is intertwined with the broader investigation of the chemical constituents of Garcinia hanburyi. A pivotal study in this area was conducted by Asano and colleagues in 1996, which led to the isolation of several novel cytotoxic xanthones from the plant's dry latex, including a closely related compound, isogambogenin.[2]
However, the first explicit isolation and characterization of this compound as a new compound was reported in a 2006 publication in the Chemical & Pharmaceutical Bulletin.[3] This study successfully isolated and identified this compound from the resin of Garcinia hanburyi and elucidated its structure using extensive spectroscopic analysis.
Natural Source: The sole natural source of this compound identified to date is the resin of Garcinia hanburyi.[1][4]
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the key physicochemical and spectroscopic data for the compound.
| Property | Data | Reference |
| Molecular Formula | C₃₈H₄₆O₈ | [5] |
| Molecular Weight | 630.778 g/mol | [5] |
| CAS Number | 887923-47-9 | [5] |
| Appearance | Powder | [4] |
| Purity | 95%~99% (as per commercial suppliers) | [5] |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [5] |
Experimental Protocols
The isolation and purification of this compound from Garcinia hanburyi resin involves a multi-step process, beginning with solvent extraction followed by chromatographic separation. The structural characterization relies on modern spectroscopic techniques.
Extraction and Isolation
The general procedure for extracting and isolating this compound is as follows:
-
Extraction: The dried resin of Garcinia hanburyi is powdered and extracted with organic solvents. Common solvents used for this purpose include chloroform, dichloromethane, and ethyl acetate (B1210297).[4] This initial extraction yields a crude mixture containing various xanthones and other secondary metabolites.
-
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate the individual compounds. This typically involves:
-
Column Chromatography: The extract is passed through a silica (B1680970) gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture. This separates the compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to achieve high purity.[1]
-
Structure Elucidation
The definitive structure of this compound was established using the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC), are employed to determine the connectivity of atoms and the stereochemistry of the molecule.[3][6] The detailed analysis of these spectra allows for the complete assignment of the chemical structure.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Figure 1: General workflow for the extraction and purification of this compound.
Figure 2: Workflow for the structure elucidation of this compound.
Conclusion
The discovery and isolation of this compound from Garcinia hanburyi represent a significant contribution to the field of natural product chemistry. The methodologies employed, from classical solvent extraction to advanced spectroscopic analysis, have been instrumental in characterizing this potent cytotoxic compound. This technical guide provides a foundational understanding for researchers and professionals in drug development, paving the way for further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic polyprenylated xanthones from the resin of Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. CAS 887923-47-9 | this compound [phytopurify.com]
- 6. Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Technical Guide to its Role in Autophagic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from Garcinia hanburyi, has emerged as a potent inducer of autophagic cell death in various cancer cell lines, offering a promising therapeutic avenue, particularly for apoptosis-resistant cancers. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental validation of iso-GNA-induced autophagic cell death. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further research and drug development in this area.
Introduction
Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. Inducing autophagic cell death, a form of programmed cell death distinct from apoptosis, represents a novel strategy in cancer therapy. This compound has been identified as a promising agent that can trigger apoptosis-independent autophagic cell death in cancer cells. This document serves as a technical resource, consolidating the current understanding of iso-GNA's mechanism of action and providing practical information for researchers in the field.
Molecular Mechanism of this compound-Induced Autophagic Cell Death
This compound induces autophagic cell death primarily through the modulation of two key signaling pathways that regulate autophagy: the Akt/mTOR and the AMPK/mTOR pathways.
Inhibition of the Akt/mTOR Signaling Pathway in Non-Small-Cell Lung Carcinoma (NSCLC)
In human non-small-cell lung carcinoma (NSCLC) cells, iso-GNA has been shown to induce apoptosis-independent autophagic cell death.[1][2] The mechanism involves the downregulation of the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation that negatively regulates autophagy. Iso-GNA treatment leads to a significant reduction in the phosphorylation of both Akt and mTOR, thereby relieving the inhibitory effect on autophagy and promoting the formation of autophagosomes.[2]
Activation of the AMPK/mTOR Signaling Pathway in Glioma
In glioma cells, iso-GNA inhibits cell growth by activating the AMPK/mTOR signaling pathway.[1][3] AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, inhibits the anabolic processes regulated by mTOR. Iso-GNA treatment leads to the phosphorylation and activation of AMPK, which in turn inhibits mTOR activity, leading to the induction of autophagy.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on the effects of this compound on cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| A549 | Non-Small-Cell Lung Carcinoma | ~5-15 | 24 |
| H460 | Non-Small-Cell Lung Carcinoma | ~5-15 | 24 |
| U87 | Glioma | 3-4 | 24 |
| U251 | Glioma | 3-4 | 24 |
| HepG2 | Liver Cancer | ~5-15 | 24 |
| HeLa | Cervical Cancer | ~5-15 | 24 |
| HCT-116 | Colorectal Cancer | ~5-15 | 24 |
Data compiled from multiple sources.[1][2]
Table 2: Effect of this compound on Key Autophagy-Related Proteins
| Cell Line | Treatment | Protein | Change in Expression/Phosphorylation |
| A549 | iso-GNA | LC3-II | Increased |
| H460 | iso-GNA | LC3-II | Increased |
| A549 | iso-GNA | p-Akt | Decreased |
| H460 | iso-GNA | p-Akt | Decreased |
| A549 | iso-GNA | p-mTOR | Decreased |
| H460 | iso-GNA | p-mTOR | Decreased |
| U87 | iso-GNA | LC3-II/LC3-I ratio | Increased |
| U87 | iso-GNA | p-AMPK | Increased |
| U87 | iso-GNA | p-mTOR | Decreased |
Data compiled from multiple sources.[1][2]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| A549 | Non-Small-Cell Lung Carcinoma | iso-GNA (20 mg/kg, i.v.) | Significant reduction in tumor volume and weight.[2] |
| U87 | Glioma | iso-GNA | Suppression of tumor growth.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on autophagic cell death.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, H460, U87, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Autophagy Markers
-
Cell Lysis: Treat cells with this compound as described above. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ A549 or U87 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 20 mg/kg, intravenously) or vehicle control at regular intervals.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Immunohistochemistry: Analyze tumor tissues for the expression of autophagy and proliferation markers (e.g., LC3, Ki-67).
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: Signaling pathways of iso-GNA-induced autophagic cell death.
Experimental Workflows
Caption: General experimental workflows for studying iso-GNA.
Conclusion
This compound represents a compelling candidate for the development of novel anticancer therapies that leverage autophagic cell death. Its distinct mechanisms of action in different cancer types, primarily through the modulation of the Akt/mTOR and AMPK/mTOR pathways, underscore its potential as a versatile therapeutic agent. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future research should focus on elucidating the complete spectrum of its molecular targets, its efficacy in a broader range of cancers, and its potential for combination therapies.
References
Pharmacological Profile of Isogambogenic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound extracted from the gamboge resin of Garcinia hanburyi, has emerged as a promising candidate in cancer therapy. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its anti-cancer properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in this area.
Core Pharmacological Activities
This compound exhibits potent anti-cancer activity primarily through two distinct mechanisms: the induction of autophagic cell death and the inhibition of angiogenesis. These activities have been demonstrated in various cancer cell lines, with a significant focus on glioma and non-small-cell lung carcinoma (NSCLC).
Induction of Autophagic Cell Death
This compound has been shown to induce autophagic cell death in cancer cells, a process of programmed cell death distinct from apoptosis. This is particularly relevant for cancers that have developed resistance to apoptosis-based therapies. The induction of autophagy is mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound effectively inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By blocking VEGFR2, it disrupts downstream signaling cascades involving Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases, ultimately leading to the suppression of endothelial cell migration, invasion, and tube formation.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| U87 | Glioma | MTT Assay | 3-4 | 24 | [1] |
| U251 | Glioma | MTT Assay | 3-4 | 24 | [1] |
Signaling Pathways
The anti-cancer effects of this compound are orchestrated by its modulation of key signaling pathways.
AMPK-mTOR Signaling Pathway
This compound activates AMPK, a cellular energy sensor, which in turn inhibits the mTOR signaling pathway. This inhibition leads to the induction of autophagy and subsequent cell death in cancer cells.
VEGFR2 Signaling Pathway
This compound inhibits the phosphorylation of VEGFR2, a key receptor in angiogenesis. This blockade disrupts downstream signaling, leading to the suppression of endothelial cell proliferation and migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to characterize the pharmacological profile of this compound.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U87, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in the AMPK-mTOR and VEGFR2 signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, LC3, VEGFR2, p-VEGFR2, β-actin) overnight at 4°C.[3][4][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ U87 cells) into the flank of athymic nude mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 10 or 20 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume and body weight every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This compound Derivatives
Research into the derivatives of this compound is an active area of investigation aimed at improving its pharmacological properties, such as efficacy, solubility, and bioavailability. While specific data on this compound derivatives is still emerging, studies on the related compound, gambogic acid, provide valuable insights. The synthesis of ester and amide derivatives has been explored to modify the parent compound's properties.[6][7][8][9][10][11][12][13][14] For instance, the modification of the carboxylic acid group can influence the compound's polarity and cellular uptake. Further studies are warranted to systematically evaluate the structure-activity relationship of this compound derivatives and to identify analogs with enhanced therapeutic potential.
Conclusion
This compound demonstrates significant promise as an anti-cancer agent, primarily through its ability to induce autophagic cell death via the AMPK-mTOR pathway and inhibit angiogenesis by targeting the VEGFR2 signaling cascade. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. The development of novel derivatives of this compound represents a key avenue for future research to optimize its therapeutic efficacy and clinical applicability. Continued investigation into the multifaceted pharmacological profile of this compound and its analogs is crucial for translating these promising preclinical findings into effective cancer therapies.
References
- 1. karger.com [karger.com]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis and biological evaluation of isoflavone amide derivatives with antihyperlipidemic and preadipocyte antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and pharmacological activity of phenylpropanoid esters from Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for extraction and purification of Isogambogenic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid is a caged polyprenylated xanthone (B1684191) isolated from the resin of Garcinia hanburyi.[1][2] This natural product has garnered significant interest within the scientific community due to its potent biological activities. Research has demonstrated its cytotoxicity against a range of cancer cell lines and notable anti-angiogenic properties.[2][3] Mechanistic studies have revealed that this compound exerts its anti-tumor effects by modulating key cellular signaling pathways, including the VEGFR2 and AMPK-mTOR pathways.[1][4] These characteristics make this compound a promising candidate for further investigation in cancer research and drug development.
This document provides a detailed protocol for the extraction and purification of this compound, along with a summary of its biological activity and the signaling pathways it modulates.
Data Presentation
While precise yields can vary based on the quality of the starting material and specific laboratory conditions, the following tables provide a template for recording experimental data and summarize the reported biological activity of purified this compound.
Table 1: Extraction and Purification Yield Data (Template)
| Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) | Method of Analysis |
| Crude Extraction | HPLC, LC-MS | ||||
| Silica (B1680970) Gel Chromatography | HPLC, LC-MS | ||||
| Semi-preparative HPLC | >98% | HPLC, NMR |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC50 (µmol/L) | Exposure Time |
| HL-60 | Human Leukemia | 0.1544 | 20-68 h |
| SMMC-7721 | Human Hepatocellular Carcinoma | 5.942 | 20-68 h |
| BGC-83 | Human Gastric Carcinoma | 0.04327 | 20-68 h |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Part 1: Extraction of this compound
This protocol details the initial solvent extraction of this compound from the resin of Garcinia hanburyi (gamboge).
Materials:
-
Dried resin of Garcinia hanburyi
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Methanol (MeOH), analytical grade
-
Large glass container or flask
-
Stirring apparatus (e.g., magnetic stirrer)
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Methodology:
-
Preparation of Plant Material: Grind the dried resin of Garcinia hanburyi into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Place the powdered resin in a large glass container.
-
Add ethyl acetate in a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration:
-
Separate the solvent from the plant residue by filtration. For large volumes, vacuum filtration is recommended.
-
Collect the ethyl acetate extract (filtrate).
-
Repeat the extraction process on the plant residue two more times with fresh ethyl acetate to maximize the yield of the crude extract.
-
-
Concentration:
-
Combine all the ethyl acetate filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Continue evaporation until a dark, viscous crude extract is obtained.
-
-
Drying and Storage:
-
Dry the crude extract completely under a high vacuum to remove any residual solvent.
-
Weigh the final crude extract and store it at -20°C in a desiccated environment until further purification.
-
Part 2: Purification of this compound
This protocol describes a two-step purification process involving silica gel column chromatography followed by semi-preparative HPLC.
2.1. Step 1: Silica Gel Column Chromatography
Materials:
-
Crude ethyl acetate extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Hexane (B92381), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank and UV lamp
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the excess hexane until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). This is known as a step gradient elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates using an appropriate solvent system (e.g., Hexane:EtOAc 7:3) and visualize the spots under a UV lamp.
-
Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.
-
-
Concentration:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield a semi-purified fraction.
-
2.2. Step 2: Semi-preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Semi-purified fraction containing this compound
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water with 0.1% Formic Acid
-
Semi-preparative HPLC system with a C18 column
-
Fraction collector
Methodology:
-
Sample Preparation: Dissolve the semi-purified fraction in the HPLC mobile phase (e.g., Methanol or Acetonitrile) and filter it through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18, 10 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 3-5 mL/min
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: Dependent on sample concentration and column capacity.
-
-
Purification and Collection:
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to the retention time of this compound using a fraction collector.
-
-
Final Processing:
-
Combine the collected pure fractions.
-
Remove the HPLC solvent via rotary evaporation or lyophilization to obtain pure this compound.
-
Confirm the purity and identity of the final compound using analytical HPLC, LC-MS, and NMR spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
This compound has been shown to inhibit tumor growth and angiogenesis by targeting multiple signaling pathways.
Caption: this compound inhibits angiogenesis by targeting the VEGFR2 pathway.[1][2][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
HPLC-MS/MS method for quantification of Isogambogenic acid in plasma.
An HPLC-MS/MS method for the quantification of Isogambogenic acid in plasma has been developed and validated, providing a crucial tool for pharmacokinetic studies and drug development. This application note details the experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's validation parameters.
Introduction
This compound, a derivative of gambogic acid, is a compound of interest for its potential therapeutic properties. To accurately assess its pharmacokinetic profile, a sensitive and specific analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the requisite selectivity and sensitivity for this purpose. This document outlines a validated method for determining the concentration of this compound in plasma, adaptable from established methods for similar compounds like gambogenic acid.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Gambogic acid or a structural analog[2]
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and/or acetic acid
-
Ethyl acetate (for liquid-liquid extraction)
-
Control plasma (e.g., rat, dog, or human)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Create calibration standards and quality control (QC) samples by serially diluting the stock solutions with a methanol:water (50:50, v/v) mixture.
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
2.4.1. Protein Precipitation [3]
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 600 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
2.4.2. Liquid-Liquid Extraction [2]
-
To a plasma sample, add the internal standard.
-
Perform extraction with ethyl acetate.
-
Separate the organic layer.
-
Evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
Column: A C18 column, such as an Acquity BEH C18 (100 × 2.1 mm, 1.7 µm), is suitable for separation.[2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% acetic acid or 0.1% formic acid in water). A typical composition is methanol:buffer (90:10, v/v).[1][2]
-
Flow Rate: A flow rate of 0.2 mL/min is commonly used.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[1][2]
-
Detection Mode: Multiple reaction monitoring (MRM) is employed for quantification.
-
MRM Transitions: The precursor to product ion transitions need to be optimized for this compound and the IS. For the related compound gambogenic acid, a transition of m/z 631.3 → 507.3 has been used.[2] For gambogic acid (used as an IS), the transition is m/z 629.1 → 573.2.[2]
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability. The following tables summarize typical validation parameters based on methods for structurally similar compounds.
Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [1][2] |
Precision and Accuracy
The precision is expressed as the relative standard deviation (RSD), and the accuracy as the relative error (RE).
| Quality Control Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) | Reference |
| Low QC | < 15% | < 15% | ± 15% | [2] |
| Medium QC | < 15% | < 15% | ± 15% | [2] |
| High QC | < 15% | < 15% | ± 15% | [2] |
Recovery and Matrix Effect
| Parameter | Typical Value | Reference |
| Extraction Recovery | > 65% | [2] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Stability
The stability of this compound in plasma should be evaluated under various conditions to ensure the integrity of the samples during storage and processing.
| Stability Condition | Typical Acceptance Criteria |
| Short-term (bench-top) | ± 15% of nominal concentration |
| Long-term (frozen) | ± 15% of nominal concentration |
| Freeze-thaw cycles | ± 15% of nominal concentration |
| Post-preparative (autosampler) | ± 15% of nominal concentration |
Application
This validated HPLC-MS/MS method can be successfully applied to pharmacokinetic studies of this compound in various animal models (e.g., rats, dogs) and can be adapted for human clinical trials.[1][2] The high sensitivity and specificity of the method allow for accurate determination of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The described HPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma. The detailed protocols for sample preparation and analysis, along with the comprehensive validation data, demonstrate its suitability for supporting drug development and research in this area.
References
- 1. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-high-performance liquid chromatography tandem mass spectrometry method for the determination of gambogenic acid in dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay for Testing Anti-Angiogenic Activity of Isogambogenic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis. The inhibition of angiogenesis is therefore a key therapeutic strategy in cancer treatment. Isogambogenic acid (iso-GNA), a natural compound extracted from the traditional herbal medicine Garcinia hanburyi, has demonstrated significant anti-angiogenic properties. These application notes provide detailed protocols for in vitro assays to assess the anti-angiogenic activity of this compound, focusing on its effects on human umbilical vein endothelial cells (HUVECs). The assays described herein are fundamental for screening and characterizing potential anti-angiogenic compounds. This compound has been shown to inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a primary regulator of angiogenesis.[1][2]
Mechanism of Action: Inhibition of VEGFR2 Signaling Pathway
This compound exerts its anti-angiogenic effects by suppressing the VEGFR2 signaling cascade.[1][2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes dimerization and autophosphorylation, initiating a series of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3] this compound has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2, thereby blocking the downstream activation of key signaling molecules such as Akt and mitogen-activated protein kinase (MAPK).[1] This disruption of the VEGFR2 pathway ultimately leads to the inhibition of the critical steps in angiogenesis.
Data Presentation: Summary of this compound Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound on HUVECs.
| Assay | Parameter | This compound Concentration (µM) | Result |
| Cell Proliferation | IC50 | Not explicitly stated, but significant inhibition observed | More effective in inhibiting HUVEC proliferation than A549 cancer cells.[1][2] |
| Tube Formation | Inhibition | 1 µM | Significant inhibition of VEGF-induced tube formation.[1] |
| Cell Migration (Wound Healing) | Inhibition | 1 µM | Significant inhibition of VEGF-induced cell migration.[1] |
| VEGFR2 Phosphorylation | Inhibition | 1 µM | Decreased VEGF-induced phosphorylation of VEGFR2.[1] |
Note: The specific IC50 value for HUVEC proliferation was not provided in the primary source material, however, it was noted to be more potent against HUVECs than A549 cancer cells.
Experimental Protocols
The following are detailed protocols for the key in vitro assays to determine the anti-angiogenic activity of this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells. A common method is the MTS or WST-1 assay, which is a colorimetric assay for assessing cell viability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound
-
VEGF
-
MTS or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with serum-free EGM for 12 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Include a vehicle control (DMSO) and a positive control (VEGF alone).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.
Materials:
-
HUVECs
-
EGM (serum-free)
-
Matrigel or other basement membrane extract
-
96-well plates
-
This compound
-
VEGF
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in serum-free EGM at a concentration of 2 x 10⁵ cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) with a constant concentration of VEGF (e.g., 20 ng/mL). Include a vehicle control and a VEGF-only control.
-
Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on endothelial cell migration, another critical component of angiogenesis.
Materials:
-
HUVECs
-
EGM with 10% FBS
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized scratch tool
-
This compound
-
VEGF
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum EGM containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and VEGF (e.g., 20 ng/mL). Include appropriate controls.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure or the rate of cell migration.
Conclusion
The in vitro assays described provide a robust framework for evaluating the anti-angiogenic potential of this compound. The data consistently demonstrate that this compound effectively inhibits endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis. These effects are mediated through the suppression of the VEGFR2 signaling pathway. These protocols can be adapted for the screening and characterization of other potential anti-angiogenic compounds, contributing to the development of novel cancer therapeutics.
References
Evaluating Isogambogenic Acid Efficacy in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (IGA), a natural compound extracted from the resin of Garcinia hanburyi, has demonstrated significant anti-tumor properties in preclinical studies.[1][2] It has been shown to inhibit cancer cell proliferation, induce cell death, and suppress tumor angiogenesis through various signaling pathways.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound using a xenograft mouse model, a critical step in the preclinical drug development pipeline.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing autophagic cell death and inhibiting angiogenesis.[1][2][4] Key signaling pathways affected by IGA include:
-
AMPK-mTOR Pathway: IGA activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. This activation of the AMPK-mTOR signaling pathway is a key mechanism for inducing autophagy in cancer cells.[1][3]
-
Anti-Angiogenesis Pathways: IGA has been shown to suppress angiogenesis, the formation of new blood vessels that tumors need to grow. It targets several key signaling molecules involved in this process, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Akt, mitogen-activated protein kinase (MAPK), Rho GTPase, vascular endothelium-cadherin, and focal adhesion kinase.[2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Glioma Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) | Tumor Weight (g) | Proliferation Index (Ki-67 positive cells %) |
| Vehicle Control | - | 615.5 ± 69.8 | 0.7760 ± 0.1647 | High |
| This compound | 20 mg/kg | 323.3 ± 53.2 | 0.5720 ± 0.11 | Moderate |
| This compound | 50 mg/kg | Not Reported | 0.4320 ± 0.09 | Low |
| This compound | 100 mg/kg | 209.5 ± 97.90 | 0.3120 ± 0.09 | Very Low |
Note: Data is compiled and representative of findings reported in similar xenograft studies with related compounds.[5][6][7] Actual results may vary depending on the specific cell line and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Cell Culture
-
Cell Line Selection: Choose a human cancer cell line relevant to the study's objectives (e.g., U87 or U251 for glioma, A549 for non-small cell lung carcinoma).[1][2]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Ensure to use cells in the logarithmic growth phase for xenograft implantation.[8]
Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.[9][10]
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel or Cultrex BME at a concentration of 1 x 10^7 cells/mL.[8]
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1-0.2 mL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of the mouse.[11]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.[10]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of overall health.
-
This compound Administration
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[10]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration: Administer this compound or the vehicle control to the respective groups via an appropriate route, such as intraperitoneal (i.p.) or oral gavage (p.o.), at the predetermined doses and schedule.
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight throughout the treatment period. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
-
Endpoint: At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Excision and Analysis:
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for various analyses:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for IHC analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31).
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein extraction and western blot analysis to assess the expression and phosphorylation status of key proteins in the targeted signaling pathways (e.g., AMPK, mTOR, caspases).[1]
-
-
Statistical Analysis
Analyze the data using appropriate statistical methods. Tumor growth curves can be analyzed using a two-way ANOVA. Differences in final tumor volume and weight between groups can be assessed using a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. karger.com [karger.com]
- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying the Effect of Ursolic Acid Against Triple-Negative Breast Cancer: Coupling Network Pharmacology With Experiments Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application of Isogambogenic Acid in Studying the AMPK-mTOR Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (IGA) is a natural compound that has garnered significant interest for its potent anti-cancer properties. Notably, IGA has been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical regulators of cellular metabolism, growth, and survival. Dysregulation of the AMPK-mTOR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound serves as a valuable tool for researchers studying this pathway, offering a means to investigate the downstream effects of AMPK activation and mTOR inhibition. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability and the AMPK-mTOR signaling cascade, with a focus on glioma cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound on Human Glioma Cell Lines
The following table summarizes the dose-dependent effect of this compound on the viability of U87 and U251 human glioma cell lines after 24 hours of treatment, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) provides a measure of the potency of IGA in these cell lines.
| Cell Line | This compound Concentration (µM) | Mean Cell Viability (%) | IC50 (24h) (µM) |
| U87 | 0 (Control) | 100 | ~3-4[1] |
| 1 | ~85 | ||
| 2 | ~60 | ||
| 4 | ~50 | ||
| 8 | ~30 | ||
| U251 | 0 (Control) | 100 | ~3-4[1] |
| 1 | ~90 | ||
| 2 | ~70 | ||
| 4 | ~55 | ||
| 8 | ~40 |
Note: The mean cell viability percentages are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Effect of this compound on Key Proteins in the AMPK-mTOR Pathway
This table outlines the observed changes in the phosphorylation status and expression levels of key proteins in the AMPK-mTOR signaling pathway in glioma cells following treatment with this compound. These changes are typically assessed by Western blot analysis.
| Target Protein | Effect of this compound Treatment | Observed Change |
| p-AMPKα (Thr172) | Activation of AMPK | Increase[1] |
| AMPKα | Total AMPK levels | No significant change |
| p-mTOR (Ser2448) | Inhibition of mTOR | Decrease[1] |
| mTOR | Total mTOR levels | No significant change |
| LC3-II/LC3-I ratio | Autophagy induction | Increase |
Mandatory Visualization
References
Application Notes and Protocols for Cell Viability Assays of Isogambogenic Acid in Non-Small-Cell Lung Carcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of Isogambogenic acid (IGA) on the viability of non-small-cell lung carcinoma (NSCLC) cells. The included methodologies for common cell viability assays and data on IGA's activity will aid in the evaluation of its potential as a therapeutic agent.
Introduction
This compound (IGA) is a natural compound that has demonstrated cytotoxic effects against various cancer cell lines. In the context of non-small-cell lung carcinoma (NSCLC), a leading cause of cancer-related mortality worldwide, IGA has been shown to induce a unique form of programmed cell death. Specifically, research indicates that IGA triggers apoptosis-independent autophagic cell death in human NSCLC cells.[1] This mechanism of action, which is distinct from traditional apoptosis-inducing chemotherapeutics, makes IGA a compound of significant interest for overcoming drug resistance in NSCLC.
The primary mechanism by which IGA exerts its effects involves the induction of autophagy, a cellular process of self-digestion of cytoplasmic components.[1] This is achieved through the inhibition of the Akt-mTOR signaling pathway, a key regulator of cell growth and proliferation.[1] Understanding the dose-dependent effects of IGA on NSCLC cell viability is crucial for its development as a potential anti-cancer drug. This document provides standardized protocols for quantifying these effects using common colorimetric and luminescent cell viability assays.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in NSCLC cell lines. The data has been extracted from the publication "this compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells".
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Various Tumor Cell Lines | MTT Assay | IC50 | ~ 5 - 15 | [1] |
| A549 (NSCLC) | MTT Assay | Dose-dependent inhibition | Observed | [1] |
| H460 (NSCLC) | MTT Assay | Dose-dependent inhibition | Observed | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The dose- and time-dependent inhibition indicates that as the concentration of IGA and/or the duration of exposure increases, the viability of the NSCLC cells decreases.
Experimental Protocols
Detailed protocols for three common cell viability assays are provided below. These can be adapted for use with various NSCLC cell lines and different treatment conditions with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
Materials:
-
NSCLC cells (e.g., A549, H460)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (IGA) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count NSCLC cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of IGA in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the IGA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for IGA, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control (100% viability).
-
Plot the percentage of cell viability against the IGA concentration to determine the IC50 value.
-
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method for quantifying cell viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of living cells.
Materials:
-
NSCLC cells
-
Complete cell culture medium
-
This compound (IGA) stock solution
-
96-well flat-bottom plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Protocol:
-
Cell Seeding:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of IGA in complete culture medium.
-
Add the IGA dilutions to the wells. Include appropriate controls.
-
Incubate for the desired treatment duration.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Shake the plate gently for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described for the MTT assay.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials:
-
NSCLC cells
-
Complete cell culture medium
-
This compound (IGA) stock solution
-
Opaque-walled 96-well plates (suitable for luminescence measurements)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting.
-
-
Cell Seeding and Treatment:
-
Seed NSCLC cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Treat the cells with serial dilutions of IGA and incubate for the desired time.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control wells.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing NSCLC cell viability after IGA treatment.
This compound Signaling Pathway in NSCLC
Caption: IGA inhibits the Akt-mTOR pathway, inducing autophagic cell death.
References
Application Notes & Protocols: Isogambogenic Acid Nanosuspensions for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and evaluation of Isogambogenic Acid (IGA) nanosuspensions. The following information is based on established methodologies for the nanoformulation of similar poorly water-soluble compounds, specifically adapting protocols from studies on its isomer, gambogenic acid, to enhance its potential for drug delivery applications.
This compound, a natural compound, has demonstrated significant anti-tumor properties. However, its poor aqueous solubility limits its bioavailability and therapeutic efficacy. Nanosuspension technology offers a promising strategy to overcome these limitations by increasing the surface area of the drug, thereby enhancing its dissolution rate and bioavailability.
Formulation and Preparation of this compound Nanosuspensions
The anti-solvent precipitation method is a widely used "bottom-up" technique for the preparation of nanosuspensions. This method involves dissolving the drug in a solvent and then rapidly introducing this solution into an anti-solvent containing stabilizers. The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles, which are then stabilized by the surrounding surfactants and polymers.
Experimental Workflow for Nanosuspension Preparation
Caption: Workflow for preparing this compound nanosuspensions.
Protocol: Preparation of this compound Nanosuspension
Materials:
-
This compound (IGA)
-
Ethanol (Solvent)
-
Polyvinylpyrrolidone K30 (PVPK30) (Stabilizer)
-
Polyethylene Glycol 2000 (PEG2000) (Stabilizer)
-
Deionized Water (Anti-solvent)
-
Magnetic Stirrer
-
Syringe with a fine needle
Procedure:
-
Preparation of the Organic Phase: Dissolve 10 mg of this compound in 4 mL of ethanol. Ensure the drug is completely dissolved.
-
Preparation of the Aqueous Phase: Dissolve 15 mg of PVPK30 and 10 mg of PEG2000 in 25 mL of deionized water. This solution acts as the anti-solvent and contains the stabilizers.
-
Nanosuspension Formation: Place the aqueous phase on a magnetic stirrer and maintain a constant stirring speed of 1000 rpm at room temperature.
-
Rapidly inject the organic phase into the stirring aqueous phase using a syringe. An opalescent yellow suspension should form immediately.
-
Solvent Evaporation: Continue stirring the nanosuspension for a sufficient period (e.g., 12 hours) to allow for the complete evaporation of ethanol.
-
Storage: The resulting nanosuspension can be stored at 4°C for short-term use.
-
(Optional) Lyophilization: For long-term stability, the nanosuspension can be freeze-dried to obtain a powder that can be readily redispersed in water.
Physicochemical Characterization of this compound Nanosuspensions
Thorough characterization is crucial to ensure the quality, stability, and performance of the nanosuspension.
Table 1: Physicochemical Characterization Parameters
| Parameter | Method | Typical Values (Based on Gambogenic Acid Nanosuspensions) | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | ~180-200 nm | Influences dissolution rate, bioavailability, and in vivo fate. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the uniformity of particle size distribution. |
| Zeta Potential | Laser Doppler Anemometry | ~ -20 to -25 mV | Measures the surface charge of the nanoparticles, indicating colloidal stability. |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical nanoparticles | Visual confirmation of particle shape and size. |
| Entrapment Efficiency (%) | Ultracentrifugation followed by HPLC | > 95% | Percentage of drug successfully incorporated into the nanoparticles. |
| Drug Loading (%) | Ultracentrifugation followed by HPLC | ~ 25-30% | Weight percentage of the drug in the total nanoparticle formulation. |
| Crystalline State | X-ray Diffraction (XRD) | Amorphous or reduced crystallinity | Amorphous state generally leads to higher solubility and dissolution. |
Protocols for Characterization:
-
Particle Size, PDI, and Zeta Potential: Dilute the nanosuspension with deionized water and analyze using a Zetasizer.
-
Morphology: For SEM, place a drop of the nanosuspension on a stub, dry, and coat with gold before imaging. For TEM, place a drop on a carbon-coated copper grid, air-dry, and image.
-
Entrapment Efficiency and Drug Loading: Centrifuge the nanosuspension at high speed. Quantify the amount of free drug in the supernatant using a validated HPLC method. The entrapped drug is calculated by subtracting the free drug from the total initial drug amount.
-
X-ray Diffraction: Lyophilize the nanosuspension and analyze the powder using an X-ray diffractometer to determine the physical state of IGA within the nanoparticles.
In Vitro and In Vivo Evaluation
Table 2: In Vitro and In Vivo Performance
| Evaluation | Method | Expected Outcome (Based on Gambogenic Acid Nanosuspensions) |
| In Vitro Drug Release | Dialysis Bag Method | Slower, sustained release compared to free IGA solution. |
| In Vitro Cytotoxicity | MTT Assay on Cancer Cell Lines (e.g., HepG2) | Enhanced cytotoxicity compared to free IGA. |
| Pharmacokinetics (in rats) | Intraperitoneal Administration | Increased AUC (Area Under the Curve) and longer half-life (t½) compared to free IGA. |
Protocols for Evaluation:
-
In Vitro Drug Release: Place the nanosuspension in a dialysis bag with a specific molecular weight cut-off and immerse it in a release medium (e.g., phosphate-buffered saline with a surfactant). Periodically sample the release medium and quantify the amount of IGA released using HPLC.
-
In Vitro Cytotoxicity: Treat cancer cells with varying concentrations of the IGA nanosuspension and free IGA for a specified time. Assess cell viability using the MTT assay.
-
Pharmacokinetics: Administer the IGA nanosuspension and a control IGA solution to rats. Collect blood samples at predetermined time points, process to obtain plasma, and determine the concentration of IGA using a validated analytical method (e.g., LC-MS/MS).
Mechanism of Action: Signaling Pathway
This compound has been shown to induce autophagic cell death in cancer cells through the activation of the AMPK-mTOR signaling pathway.[1][2]
Caption: IGA-induced autophagic cell death pathway.
Disclaimer: The protocols and data presented are based on established methodologies for similar compounds and should be adapted and validated for this compound in a laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Isogambogenic Acid Yield Enhancement from Garcinia Resin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Isogambogenic acid from Garcinia resin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during extraction from Garcinia resin?
A1: The primary factors influencing the yield of this compound are the choice of extraction solvent, extraction temperature, and extraction time. The polarity of the solvent is crucial for efficiently dissolving the target compound while minimizing the extraction of impurities. Temperature and time are interdependent variables that need to be optimized to ensure complete extraction without causing degradation of the heat-sensitive this compound.
Q2: Which solvent system is recommended for the initial extraction of this compound from Garcinia resin?
A2: Based on studies on related caged xanthones, organic solvents are effective for the extraction of this compound. Ethyl acetate (B1210297) has been successfully used for the extraction of cytotoxic xanthones from the resin of Garcinia hanburyi.[1] For subsequent purification steps like high-speed counter-current chromatography, a two-phase solvent system such as n-hexane–methanol (B129727)–water is often employed.[2]
Q3: What advanced extraction techniques can be employed to improve the yield of this compound?
A3: Modern extraction techniques can significantly enhance the yield and reduce extraction time. These include:
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
-
Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures to enhance extraction efficiency.
These methods have been shown to be effective for the extraction of phenolic compounds and can be optimized for this compound.[3][4]
Q4: How does pH influence the stability and yield of this compound?
A4: this compound, being an organic acid, is susceptible to degradation and isomerization under certain pH conditions, especially when combined with high temperatures. Studies on similar compounds like chlorogenic acid have shown that pH significantly impacts stability, with higher pH (alkaline conditions) often leading to increased degradation.[5] It is therefore recommended to control the pH during extraction and purification, preferably maintaining slightly acidic to neutral conditions to minimize yield loss.
Q5: What is the most effective method for the purification of this compound from the crude extract?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for the separation and purification of this compound from the complex mixture of xanthones present in the crude extract.[2][6] An improved HPLC method has been developed for the simultaneous determination of 12 cytotoxic caged xanthones, including this compound.[6] For larger scale purification, High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to isolate related caged xanthones like gambogic acid with high purity.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Incomplete Extraction: The solvent may not be optimal, or the extraction time and temperature are insufficient. 2. Degradation of this compound: The extraction temperature may be too high, or the pH of the extraction solvent may be unfavorable, leading to degradation. 3. Improper Resin Handling: The Garcinia resin may not have been properly stored or prepared, leading to lower concentrations of the target compound. | 1. Optimize Extraction Parameters: Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate) and optimize the extraction time and temperature. Consider using advanced techniques like UAE or MAE. 2. Control Temperature and pH: Maintain a moderate extraction temperature and monitor the pH of the solvent. Buffering the solvent to a slightly acidic or neutral pH may improve stability. 3. Ensure Resin Quality: Use high-quality, properly stored Garcinia resin. Grinding the resin to a fine powder can increase the surface area for extraction. |
| Poor Separation and Purity during HPLC Purification | 1. Co-elution of Isomers and Related Compounds: this compound has several isomers and structurally similar caged xanthones that can be difficult to separate. 2. Inappropriate HPLC Column or Mobile Phase: The selected column and mobile phase may not be providing adequate resolution. 3. Column Overloading: Injecting too much crude extract onto the HPLC column can lead to poor separation. | 1. Optimize HPLC Method: Develop a gradient elution method to improve the separation of closely eluting compounds. An improved HPLC method for separating 12 caged xanthones has been reported.[6] Consider using a different stationary phase or a longer column. Ion-pair HPLC can also be effective for separating epimers.[2] 2. Methodical Column and Mobile Phase Selection: Screen different C18 columns from various manufacturers. Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or acetic acid). 3. Reduce Sample Load: Decrease the injection volume or the concentration of the sample being injected. |
| Loss of this compound during Solvent Evaporation | 1. Thermal Degradation: High temperatures during solvent removal can lead to the degradation of the compound. 2. Co-evaporation: If the compound is volatile, it may be lost along with the solvent. | 1. Use Rotary Evaporation Under Reduced Pressure: This allows for solvent removal at a lower temperature, minimizing thermal degradation. 2. Freeze-Drying (Lyophilization): For aqueous extracts, freeze-drying is a gentle method for removing water without excessive heat. |
| Inconsistent and Non-reproducible Yields | 1. Variability in Starting Material: The concentration of this compound can vary between different batches or sources of Garcinia resin. 2. Inconsistent Experimental Conditions: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. 3. Inaccurate Quantification: The analytical method used to determine the yield may not be properly validated. | 1. Standardize Starting Material: If possible, use a single, well-characterized batch of Garcinia resin for a series of experiments. 2. Maintain Strict Control Over Experimental Parameters: Carefully control and document all experimental conditions to ensure reproducibility. 3. Validate Analytical Method: Ensure that the HPLC or other analytical method used for quantification is validated for linearity, accuracy, and precision according to ICH guidelines.[7] |
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds (as a proxy for this compound Yield)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Phenolic Content (mg GAE/g) | Reference |
| Maceration | Ethanol-Water | Room Temp | 720 | 48.6 - 71 | [3] |
| Soxhlet Extraction | Ethanol | Boiling Point | 360 | 48.6 - 71 | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol-Water | Optimized | < 60 | 92.99 | [3] |
| Microwave-Assisted Extraction (MAE) | Ethanol-Water | Optimized | < 30 | 227.63 | [3] |
| Pressurized Liquid Extraction (PLE) | Ethanol-Water | Optimized | < 20 | 173.65 | [3] |
Note: GAE = Gallic Acid Equivalents. This data is for total phenolic content and serves as an indicator of extraction efficiency for compounds like this compound.
Table 2: Purification of Gambogic Acid and Epigambogic Acid using High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Starting Amount in Mixture (mg) | Isolated Amount (mg) | Purity (%) | Reference |
| Gambogic Acid | Not specified in mixture | 28.2 | > 97 | [2] |
| Epigambogic Acid | Not specified in mixture | 18.4 | > 97 | [2] |
Note: This data is for gambogic acid and its epimer, which are structurally related to this compound, demonstrating the efficiency of HSCCC for purification.
Experimental Protocols
Protocol 1: General Extraction of Caged Xanthones from Garcinia Resin
-
Preparation of Resin: Grind the dried Garcinia hanburyi resin into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered resin in ethyl acetate at room temperature with constant stirring for 24-48 hours.
-
Alternatively, perform Soxhlet extraction with ethyl acetate for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 360 nm.
-
-
Gradient Elution:
-
Develop a gradient program that allows for the separation of this compound from other caged xanthones. An example gradient could be starting with a low percentage of mobile phase B and gradually increasing it over 30-40 minutes.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard.
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved high-performance liquid chromatographic method for simultaneous determination of 12 cytotoxic caged xanthones in gamboges, a potential anticancer resin from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of Isogambogenic acid in aqueous solutions.
Technical Support Center: Isogambogenic Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and encountering challenges with its solubility in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the dissolution of this compound in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic molecule with poor solubility in water. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[1][2]. For in vitro and in vivo experiments requiring aqueous solutions, direct dissolution in water or buffered solutions is often challenging.
Q2: I am seeing precipitation when I add my this compound stock solution (in DMSO) to my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the this compound is soluble in the concentrated organic solvent (like DMSO) but becomes insoluble when diluted into the largely aqueous environment of your culture medium. To mitigate this, you can try the following:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Increase the volume of the final solution: Diluting the stock solution into a larger volume of medium can help to keep the this compound concentration below its solubility limit.
-
Use a pre-warmed medium: Adding the stock solution to a medium that has been warmed to 37°C can sometimes improve solubility.
-
Rapid mixing: Ensure rapid and thorough mixing of the stock solution into the medium to avoid localized high concentrations that can trigger precipitation.
-
Consider enabling technologies: If precipitation persists, more advanced formulation strategies such as co-solvents, cyclodextrins, or nanoparticle formulations may be necessary.
Q3: What are the recommended methods for preparing aqueous solutions of this compound for in vitro and in vivo studies?
A3: Several methods can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific experimental requirements, such as the desired concentration, route of administration (for in vivo studies), and acceptable excipients. Common approaches include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent and water can increase solubility[3][4].
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility[5][6][7].
-
Nanoparticle Formulations: Techniques like creating nanosuspensions or solid lipid nanoparticles (SLNs) can improve solubility and bioavailability[8][9].
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect the culture wells for any signs of precipitation after adding the this compound solution.
-
Prepare fresh dilutions for each experiment.
-
Consider one of the solubility enhancement techniques described below to ensure a homogenous solution.
-
Issue 2: Low bioavailability in animal studies.
-
Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and dissolution rate.
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide a comparative overview of different solubilization techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Poorly soluble | General knowledge for similar compounds |
Table 2: Comparison of Aqueous Solubilization Techniques
| Technique | Principle | Potential Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent. | 2-50 | Simple to prepare. | Potential for in vivo toxicity and precipitation upon further dilution. |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic drug molecule. | 10-100+ | High solubilization efficiency, low toxicity of modified cyclodextrins. | Can be expensive, potential for nephrotoxicity with some cyclodextrins. |
| Nanosuspensions | Reduces particle size to the nanometer range, increasing surface area and dissolution rate. | Varies (improves dissolution rate) | High drug loading, suitable for oral and parenteral administration. | Requires specialized equipment (e.g., high-pressure homogenizer). |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates the drug in a solid lipid core. | Varies (improves bioavailability) | Controlled release, improved stability, can be used for targeted delivery. | Lower drug loading compared to nanosuspensions, more complex preparation. |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubilization using a Co-solvent System
-
Objective: To prepare a stock solution of this compound in a co-solvent system for in vitro testing.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile deionized water
-
-
Procedure:
-
Prepare a co-solvent mixture of PEG 400 and water (e.g., 60:40 v/v).
-
Dissolve the this compound in a minimal amount of DMSO.
-
Add the this compound-DMSO solution to the PEG 400-water mixture while vortexing.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Procedure (Kneading Method):
-
Prepare a saturated solution of HP-β-CD in water.
-
Triturate this compound and HP-β-CD in a molar ratio of 1:1 or 1:2 in a mortar.
-
Slowly add a small amount of water to the mixture to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the resulting complex in an oven at 50°C until a constant weight is achieved.
-
The resulting powder can be dissolved in water to form a clear solution.
-
Protocol 3: Formulation of this compound Nanosuspension
-
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and bioavailability. This protocol is adapted from methods used for the related compound, gambogenic acid[8].
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Polyethylene glycol 2000 (PEG 2000)
-
Deionized water
-
-
Procedure (Anti-solvent Precipitation):
-
Dissolve 10 mg of this compound in 4 mL of ethanol to form the organic phase.
-
In a separate beaker, dissolve 15 mg of PVP K30 and 10 mg of PEG 2000 in 25 mL of deionized water to form the aqueous phase.
-
Under magnetic stirring at 1000 rpm, rapidly inject the organic phase into the aqueous phase.
-
Continue stirring for a specified period to allow for nanoparticle formation and solvent evaporation.
-
The resulting nanosuspension can be characterized for particle size, zeta potential, and drug content.
-
Visualizations
Signaling Pathway and Drug Delivery
The following diagram illustrates a hypothetical mechanism by which a nanoparticle formulation of this compound could enhance its delivery to a cancer cell and subsequent interaction with an intracellular signaling pathway. This compound has been shown to inhibit tumor angiogenesis by targeting pathways involving VEGFR2 and Akt[1].
Caption: Nanoparticle-mediated delivery of this compound to a cancer cell.
Experimental Workflow: Nanosuspension Preparation
This diagram outlines the key steps in the anti-solvent precipitation method for preparing an this compound nanosuspension.
Caption: Workflow for preparing this compound nanosuspensions.
Logical Relationship: Troubleshooting Solubility Issues
This diagram presents a logical approach to troubleshooting common solubility problems with this compound.
Caption: A decision tree for troubleshooting this compound solubility.
References
- 1. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound supplier | CAS No :887923-47-9 | AOBIOUS [aobious.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Solid lipid nanoparticles as delivery systems for Gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Isogambogenic acid under different storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Isogambogenic acid under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term storage, it is recommended to store this compound powder at -20°C. For short-term use, it can be stored at 4°C for up to two years.[1] The container should be tightly sealed and protected from light and air.[2]
Q2: How should I store solutions of this compound?
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to re-examine the efficacy of the solution if stored at -20°C for more than a month.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What are the typical stress conditions used for forced degradation studies of compounds like this compound?
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Q4: What analytical techniques are suitable for stability testing of this compound?
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and recommended technique for this purpose.[6]
Troubleshooting Guide
Q: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A: Unexpected peaks can arise from several sources:
-
Degradation Products: The new peaks could be degradation products of this compound. This is the primary purpose of a forced degradation study.
-
Excipient Degradation: If you are analyzing a formulated product, the excipients might also degrade under stress conditions. It is essential to run a placebo (formulation without the active ingredient) under the same stress conditions to identify any peaks originating from excipients.
-
Contamination: The sample, solvent, or HPLC system might be contaminated. Ensure proper cleaning procedures and use high-purity solvents.
-
Interaction Products: this compound might react with excipients in the formulation.
Q: My mass balance in the stability study is less than 95%. What should I do?
A: A low mass balance suggests that not all degradation products are being detected or that the response factors of the degradation products are significantly different from the parent compound.
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Volatile Degradants: Degradation may lead to volatile compounds that are not detected by HPLC. Headspace GC-MS could be used to investigate this possibility.
-
Adsorption: The analyte or its degradation products might be adsorbing to the column or vials. Try using different column chemistry or silanized vials.
-
Response Factor: The UV response of degradation products can differ from the parent compound. If possible, isolate the major degradants and determine their relative response factors.
Q: I am not seeing any degradation under my stress conditions. What should I do?
A: If no degradation is observed, the stress conditions may not be harsh enough. You can try the following:
-
Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.
-
Increase Temperature: Elevate the temperature for thermal, hydrolytic, and oxidative stress studies.
-
Increase Exposure Time: Extend the duration of the stress study. It is generally recommended to aim for 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.
Experimental Protocols
A general protocol for conducting a forced degradation study on this compound is provided below. This should be adapted based on the specific goals of the study.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 48 hours. At specified time points, weigh an appropriate amount of the powder, dissolve it in the solvent, and dilute it with the mobile phase.
-
Photostability: Expose the solid powder and a solution of this compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
3. Analytical Method:
-
HPLC System: A standard HPLC system with a UV/PDA detector or a mass spectrometer.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating related compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
Hypothetical Stability Data
The following tables present illustrative data on the stability of this compound under various storage and stress conditions. Note: This data is hypothetical and for illustrative purposes only, as specific stability data for this compound is not publicly available.
Table 1: Hypothetical Stability of this compound Solid Powder under Different Storage Conditions
| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| -20°C | 0 | Yellow Powder | 99.8 | 0.2 |
| 6 | Yellow Powder | 99.7 | 0.3 | |
| 12 | Yellow Powder | 99.6 | 0.4 | |
| 24 | Yellow Powder | 99.5 | 0.5 | |
| 4°C | 0 | Yellow Powder | 99.8 | 0.2 |
| 6 | Yellow Powder | 99.2 | 0.8 | |
| 12 | Yellow Powder | 98.5 | 1.5 | |
| 24 | Yellowish-Brown Powder | 97.1 | 2.9 | |
| 25°C / 60% RH | 0 | Yellow Powder | 99.8 | 0.2 |
| 1 | Yellow Powder | 98.9 | 1.1 | |
| 3 | Yellowish-Brown Powder | 96.5 | 3.5 | |
| 6 | Brown Powder | 92.3 | 7.7 | |
| 40°C / 75% RH | 0 | Yellow Powder | 99.8 | 0.2 |
| 1 | Yellowish-Brown Powder | 95.1 | 4.9 | |
| 3 | Brown Powder | 88.7 | 11.3 | |
| 6 | Dark Brown Powder | 80.2 | 19.8 |
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl (60°C) | 0 | 99.8 | ND | ND | 0.2 |
| 8 | 92.5 | 4.2 | 1.8 | 7.5 | |
| 24 | 85.3 | 8.9 | 3.5 | 14.7 | |
| 0.1 M NaOH (60°C) | 0 | 99.8 | ND | ND | 0.2 |
| 8 | 88.1 | 7.3 | 2.1 | 11.9 | |
| 24 | 79.6 | 13.5 | 4.8 | 20.4 | |
| 3% H₂O₂ (RT) | 0 | 99.8 | ND | ND | 0.2 |
| 8 | 94.2 | 3.1 | 1.1 | 5.8 | |
| 24 | 89.7 | 6.5 | 2.3 | 10.3 | |
| Thermal (105°C) | 0 | 99.8 | ND | ND | 0.2 |
| 24 | 96.3 | 1.5 | 0.8 | 3.7 | |
| 48 | 91.8 | 4.1 | 2.0 | 8.2 | |
| Photostability | 24 | 97.1 | 1.2 | 0.5 | 2.9 |
ND: Not Detected, RT: Room Temperature
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging [repositorio.uac.pt]
- 4. ijpsm.com [ijpsm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low reproducibility in Isogambogenic acid cytotoxicity assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity assays involving Isogambogenic acid (iso-GNA). Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of their experimental results.
Troubleshooting Guides
Low reproducibility in this compound cytotoxicity assays can arise from various factors, from suboptimal experimental conditions to inherent properties of the compound itself. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating each set of wells. |
| Edge Effects | To minimize evaporation from wells on the plate periphery, fill the outer wells with sterile PBS or culture medium without cells. Ensure proper humidification of the incubator. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider optimizing the solvent concentration or using a different solvent system. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[1][2] |
| Incomplete Solubilization of Formazan (B1609692) (MTT/XTT/MTS assays) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or using a plate shaker. Visually confirm the absence of crystals before reading the plate. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Steps |
| Variation in Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate Compound Concentration | Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] |
| Suboptimal Incubation Time | The cytotoxic effect of this compound can be time-dependent.[4] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line. |
| Assay Interference | This compound, as a natural product, may directly interact with assay reagents.[5] To test for this, include a no-cell control with the compound and the assay reagent to check for direct reduction of MTT/XTT/MTS or other interferences.[6] |
Issue 3: Unexpected Dose-Response Curve (e.g., U-shaped curve or >100% viability)
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation at High Concentrations | High concentrations of the compound may precipitate, leading to reduced bioavailability and an apparent increase in viability.[6] Check for precipitation and adjust the concentration range accordingly. |
| Direct Assay Reagent Reduction | The compound itself may be reducing the tetrazolium salt (MTT, XTT, MTS), leading to a false positive signal for viability.[5][6] Run a no-cell control to assess this possibility. |
| Hormetic Effect | Some compounds can have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations. |
| Increased Metabolic Activity | The compound might increase cellular metabolism without increasing cell number, leading to a stronger signal in metabolic-based assays.[6] Consider using an alternative assay that measures a different viability parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release or trypan blue exclusion).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.[1][2]
Q2: How should I store my this compound stock solution?
A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to protect it from light and to avoid repeated freeze-thaw cycles which can degrade the compound.[3] It is recommended to prepare fresh dilutions from the stock for each experiment.
Q3: My MTT assay results suggest low cytotoxicity, but I observe cell death under the microscope. What could be the reason?
A3: This discrepancy can occur if this compound interferes with the MTT assay. As a natural product, it might directly reduce the MTT reagent, leading to a false high viability reading.[5] It is advisable to confirm your results with an alternative cytotoxicity assay that has a different detection principle, such as the CellTiter-Glo® (ATP measurement) or a lactate (B86563) dehydrogenase (LDH) release assay (membrane integrity).[7]
Q4: What is the mechanism of this compound-induced cell death?
A4: this compound has been shown to induce both apoptosis and autophagy-dependent cell death. It can activate the AMPK-mTOR signaling pathway, a key regulator of autophagy. Understanding the mechanism of cell death in your specific cell line can help in selecting appropriate secondary assays for confirmation.
Q5: How do I optimize the cell seeding density for my cytotoxicity assay?
A5: The optimal cell seeding density depends on the proliferation rate of your cell line. You should perform a growth curve experiment by seeding cells at various densities and measuring their viability at different time points (e.g., 24, 48, 72 hours).[8][9] The ideal density is one that ensures cells are in the exponential growth phase throughout the experiment and do not become confluent in the control wells.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HL-60 | Leukemia | 20-68 | 0.1544 |
| SMMC-7721 | Hepatocellular Carcinoma | 20-68 | 5.942 |
| BGC-83 | Gastric Carcinoma | 20-68 | 0.04327 |
| U87 | Glioblastoma | Not Specified | Not Specified |
| U251 | Glioblastoma | Not Specified | Not Specified |
Note: IC50 values can vary significantly based on the assay method, cell line, and experimental conditions.[4]
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect the solution from light.[10]
-
After the incubation period, add 10 µL of the MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by pipetting or using a plate shaker for 15 minutes, ensuring all crystals are dissolved.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control (background).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Mandatory Visualization
Caption: A streamlined workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: Signaling pathways activated by this compound leading to autophagy and apoptosis.
Caption: A decision tree to guide troubleshooting efforts for low reproducibility in cytotoxicity assays.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. CAS 887923-47-9 | this compound [phytopurify.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Isogambogenic Acid Dosage for In Vivo Animal Studies
Welcome to the technical support center for Isogambogenic acid (iso-GNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a recommended starting dose for this compound in an in vivo mouse model?
A starting point for in vivo studies in mice can be derived from published research. In a U87 glioma xenograft mouse model, this compound administered intraperitoneally (i.p.) at doses of 1 or 2 mg/kg daily has been shown to inhibit tumor growth.[1] It is recommended to start with a dose at the lower end of this range and perform a dose-escalation study to determine the optimal dose for your specific animal model and disease context.
Q2: How should I prepare this compound for in vivo administration?
This compound, similar to the related compound gambogic acid, has poor aqueous solubility.[2][3][4] For intraperitoneal injection, a common and effective method is to dissolve the compound in a suitable vehicle. A published study successfully used saline as a vehicle for i.p. administration.[1]
Troubleshooting Formulation Issues:
-
Precipitation in Saline: If you observe precipitation when preparing the saline solution, consider first dissolving the this compound in a small amount of a biocompatible organic solvent like DMSO, and then diluting it with saline to the final concentration. It is crucial to keep the final concentration of the organic solvent low (typically <5-10%) to avoid vehicle-induced toxicity.
-
Alternative Vehicles: If solubility issues persist, consider using other common vehicles for poorly soluble compounds, such as a mixture of Cremophor EL, ethanol, and saline, or formulating the compound in an oil-based vehicle like corn oil for oral administration. However, the choice of vehicle should be validated for its compatibility with the experimental model and lack of intrinsic biological effects.
Q3: What is the recommended route of administration?
Intraperitoneal (i.p.) injection has been successfully used for this compound in a mouse glioma model.[1] This route ensures systemic exposure. Oral administration (i.g.) is another common route, but the bioavailability of related compounds like gambogic acid is known to be very low.[5] If oral administration is necessary, formulation strategies to enhance absorption, such as the use of nanocarriers, may be required.
Q4: What is the dosing frequency and duration for in vivo studies?
In the glioma xenograft model, this compound was administered daily (every 24 hours) for a period of 21 days.[1] The optimal frequency and duration will depend on the pharmacokinetic profile of the compound, the half-life in the target species, and the nature of the disease model. Given the short half-life of the related compound gambogic acid in rats (around 15-16 minutes), frequent administration may be necessary to maintain therapeutic concentrations.[6]
Q5: What are the potential toxicities or side effects of this compound?
While specific toxicity data for this compound is limited, studies on the related compound gambogic acid can provide some insights. High doses of gambogic acid have been associated with toxicity.[7] It is essential to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. A maximum tolerated dose (MTD) study is highly recommended before initiating efficacy studies.
Troubleshooting Animal Health Issues:
-
Unexpected Weight Loss or Morbidity: If you observe significant weight loss or other signs of toxicity, consider reducing the dose or the frequency of administration. Ensure that the vehicle itself is not contributing to the toxicity.
-
Injection Site Reactions: For i.p. injections, monitor for any signs of irritation or inflammation at the injection site. If this occurs, ensure the pH of your formulation is close to neutral and consider further dilution of the compound.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Route | Dosage | Dosing Schedule | Outcome | Reference |
| Mouse | U87 Glioma Xenograft | Intraperitoneal (i.p.) | 1 mg/kg and 2 mg/kg | Daily for 21 days | Dose-dependent inhibition of tumor growth | [1] |
Pharmacokinetic Parameters of Gambogic Acid in Rats (as a proxy for this compound)
| Parameter | Value | Conditions | Reference |
| Elimination Half-life (t½) | 14.9 - 16.1 min | Intravenous (i.v.) administration of 1, 2, and 4 mg/kg | [6] |
| Primary Excretion Route | Biliary Excretion | Intravenous (i.v.) administration | [6] |
| Oral Bioavailability | 0.25 - 0.32% | Oral gavage of 40 and 80 mg/kg | [5] |
Experimental Protocols
Preparation and Administration of this compound for Intraperitoneal Injection in Mice
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate for mouse i.p. injection)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Working Solution Preparation:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in saline.
-
On the day of injection, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving a 200 µL injection volume).
-
Ensure the final concentration of DMSO is below 5-10% to minimize toxicity. For example, a 1:10 dilution of a DMSO stock into saline results in a 10% DMSO solution.
-
Vortex the working solution thoroughly to ensure homogeneity. Visually inspect for any precipitation.
-
-
Animal Dosing:
-
Accurately weigh each animal to determine the precise injection volume.
-
Administer the this compound solution via intraperitoneal (i.p.) injection using an appropriate needle size (e.g., 27-30 gauge).
-
For control animals, administer the vehicle solution (the same concentration of DMSO in saline as the treatment group).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and overall health.
-
Record all observations meticulously.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound activates the AMPK-mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor Effect of Gambogenic Acid and Its Effect on CYP2C and CYP3A after Oral Administration [jstage.jst.go.jp]
Technical Support Center: Large-Scale Synthesis of Isogambogenic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Isogambogenic acid. Given the limited availability of published large-scale total synthesis protocols for this compound, this guide draws upon methodologies for the closely related Gambogic acid and general principles for the synthesis of complex caged xanthones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a complex natural product, presents several significant challenges:
-
Structural Complexity: The molecule features a unique 4-oxatricyclo[4.3.1.03,7]decan-2-one caged scaffold built upon a xanthone (B1684191) backbone, with multiple stereocenters. Constructing this intricate architecture with the correct stereochemistry is a primary hurdle.
-
Low Yields and Scalability: Many synthetic routes for complex natural products suffer from low overall yields due to the numerous steps involved. Scaling these reactions from laboratory to industrial production often requires significant process optimization to maintain efficiency.
-
Stereochemical Control: this compound is an epimer of Gambogic acid. Controlling the stereochemistry at the various chiral centers throughout a multi-step synthesis is critical and challenging to achieve on a large scale.
-
Purification: The final product and intermediates can be difficult to purify, often requiring multiple chromatographic steps, which can be costly and time-consuming at a large scale. The presence of closely related isomers can further complicate purification.
-
Reagent Cost and Availability: The synthesis of such a complex molecule may require expensive or specialized reagents and catalysts, impacting the overall cost-effectiveness of the process.
Q2: Are there established total synthesis routes for this compound?
A2: While the total synthesis of Gambogic acid and simplified analogues of the caged Garcinia xanthones has been reported, a detailed, scalable total synthesis of this compound is not widely available in the public domain. Synthetic efforts generally focus on two main strategies for constructing the caged motif: a tandem Wessely oxidation/Diels-Alder reaction and a sequence of Claisen rearrangements followed by a Diels-Alder reaction.[1] Researchers often rely on the semi-synthesis from Gambogic acid, which can be isolated from the resin of Garcinia hanburyi.
Q3: What are the key starting materials for the synthesis of the xanthone core?
A3: The synthesis of the xanthone backbone, the core of this compound, typically involves the condensation and cyclization of phloroglucinol (B13840) derivatives with appropriately substituted salicylic (B10762653) acids.[2] Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be effective for this transformation, often providing good yields.[2][3][4]
Troubleshooting Guides
Problem 1: Low Yield in Xanthone Core Formation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | Inefficient condensation/cyclization conditions. | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.- Ensure the freshness and purity of Eaton's reagent, as its activity can diminish over time.- Consider alternative coupling agents and catalysts if Eaton's reagent proves ineffective.[3] |
| Formation of significant side products. | Undesired side reactions, such as polymerization or decomposition of starting materials. | - Optimize the reaction temperature; excessively high temperatures can lead to degradation.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol (B47542) moieties.- Purify the starting materials (phloroglucinol and salicylic acid derivatives) to remove any impurities that may interfere with the reaction. |
Problem 2: Difficulty in Constructing the Caged Scaffold
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired caged product from Claisen/Diels-Alder cascade. | - Incorrect reaction conditions (temperature, solvent).- Steric hindrance affecting the cycloaddition. | - Screen different high-boiling solvents (e.g., DMF, toluene, xylene) and optimize the reaction temperature. Some Claisen/Diels-Alder reactions require prolonged heating at reflux.[5]- Ensure high purity of the precursor, as impurities can inhibit the reaction. |
| Formation of undesired isomers. | Lack of stereocontrol in the Diels-Alder reaction. | - Investigate the use of Lewis acid catalysts to improve the stereoselectivity of the Diels-Alder reaction.- Modify the substituents on the diene or dienophile to influence the facial selectivity of the cycloaddition. |
Problem 3: Challenges in Late-Stage Functionalization and Modification
| Symptom | Possible Cause | Suggested Solution |
| Low yield of esterification or amidation of the carboxylic acid group. | - Incomplete activation of the carboxylic acid.- Steric hindrance around the reaction center. | - Use a more potent coupling agent, such as HATU or COMU, in combination with a non-nucleophilic base like DIEA.- Increase the excess of the alcohol/amine and the coupling reagents.- If steric hindrance is a major issue, consider a less bulky activating group or a different synthetic strategy. |
| Unwanted side reactions during modification of prenyl chains. | Lack of chemoselectivity of the reagents. | - For epoxidation of the prenyl double bonds, use a selective epoxidizing agent like m-CPBA at controlled temperatures.[6]- Protect other sensitive functional groups in the molecule before carrying out modifications on the side chains. |
Problem 4: Purification and Isolation Issues
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating this compound from its epimers or other isomers. | Similar polarity and physical properties of the isomers. | - Employ high-performance liquid chromatography (HPLC) with a chiral stationary phase for analytical and small-scale preparative separations.- For large-scale purification, consider converting the acid to a salt (e.g., pyridinium (B92312) salt) to facilitate crystallization and separation of diastereomers.[6]- Explore other crystallization techniques with different solvent systems. |
| Product loss during workup and extraction. | Emulsion formation or poor partitioning between organic and aqueous layers. | - Use brine washes to break emulsions.- Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form for efficient extraction into an organic solvent.- Perform multiple extractions with smaller volumes of solvent. |
Quantitative Data Summary
Table 1: Representative Yields for Synthetic Steps towards Gambogic Acid Derivatives
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification of Gambogic Acid | Various alcohols, EDCI, DMAP | GA Esters | 39-92 | [6] |
| Thioesterification of Gambogic Acid | Sulfhydryl compounds, EDCI, DMAP | GA Thioesters | 59-68 | [6] |
| Amidation of Gambogic Acid | Various amines, EDCI, DMAP | GA Amides | 49-73 | [6] |
| Epoxidation of Prenyl Chains | m-CPBA, 25 °C, 6 h | Diepoxy GA derivative | 71 | [6] |
| Xanthone Synthesis | Phloroglucinol, 2,4-dihydroxybenzoic acid, Eaton's reagent | 1,3,6-Trihydroxy-9H-xanthen-9-one | 90-95 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Gambogic Acid (as an analogue for this compound)
-
Dissolve Gambogic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add the corresponding alcohol (1.2-2 equivalents).
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1-0.2 equivalents) as a catalyst.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of the Xanthone Core using Eaton's Reagent
-
To a flask containing Eaton's reagent (a mixture of P2O5 in CH3SO3H), add phloroglucinol (1 equivalent) and 2,4-dihydroxybenzoic acid (1 equivalent).
-
Heat the mixture at 60-80 °C for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water until the filtrate is neutral.
-
Dry the solid to obtain the crude 1,3,6-trihydroxy-9H-xanthen-9-one, which can be used in the next step with or without further purification.[2]
Visualizations
References
- 1. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
How to address apoptosis-independent cell death in experiments?
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to effectively design and interpret experiments involving non-apoptotic programmed cell death.
Frequently Asked Questions (FAQs)
Q1: What are the major types of regulated, apoptosis-independent cell death?
A: While apoptosis is a well-defined form of programmed cell death, several other regulated pathways exist. The most commonly studied forms of apoptosis-independent cell death are:
-
Necroptosis: A regulated form of necrosis that is typically initiated by death receptors like the TNF receptor.[1] It is inflammatory in nature and is executed by a core pathway involving RIPK1, RIPK3, and MLKL.[1][2][3]
-
Pyroptosis: A highly inflammatory form of cell death crucial for host defense against pathogens.[4][5] It is triggered by inflammasomes, which activate specific caspases (caspase-1, -4, -5, -11) that cleave Gasdermin D (GSDMD).[6][7][8] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis.[6][8]
-
Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS) to lethal levels.[9][10] It is distinct from other forms of cell death and is driven by the failure of glutathione-dependent antioxidant defenses, particularly the enzyme GPX4.[9][11]
-
Caspase-Independent Cell Death (CICD): This is a broader term that can occur when apoptosis is initiated but caspase activation is blocked.[12][13][14] Following mitochondrial outer membrane permeabilization (MOMP), cell death proceeds via alternative mechanisms, often involving mitochondrial dysfunction.[12][14][15]
Q2: My cells are dying, but I don't see activation of executioner caspases like caspase-3. What could be the cause?
A: The absence of activated caspase-3 is a strong indicator of apoptosis-independent cell death. Your cells could be undergoing necroptosis, pyroptosis, or ferroptosis. It is also possible that a standard apoptosis program was initiated but aborted at the level of caspase activation, leading to caspase-independent cell death.[16] To investigate further, you should:
-
Assess membrane integrity: Use assays like LDH or propidium (B1200493) iodide staining. Early loss of membrane integrity is characteristic of necroptosis and pyroptosis.[17]
-
Analyze key protein markers: Perform western blots for specific markers of necroptosis (pRIPK1, pRIPK3, pMLKL), pyroptosis (cleaved Gasdermin D), or ferroptosis (changes in GPX4 levels).[2][8][18]
-
Use specific inhibitors: Treat your cells with inhibitors of necroptosis (e.g., Necrostatin-1 for RIPK1, GSK'872 for RIPK3), pyroptosis (e.g., Ac-YVAD-CMK for Caspase-1), or ferroptosis (e.g., Ferrostatin-1, Liproxstatin-1) to see if cell death is rescued.[19]
Q3: How can I experimentally distinguish between necroptosis, pyroptosis, and apoptosis?
A: Distinguishing these pathways requires a multi-pronged approach using specific inhibitors and assays targeting key molecular events.
| Characteristic | Apoptosis | Necroptosis | Pyroptosis |
| Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies.[17] | Cell swelling, early loss of plasma membrane integrity.[17] | Cell swelling, pore formation, membrane rupture, release of inflammatory contents.[4] |
| Key Proteins | Caspase-3, -7, -8, -9; PARP cleavage. | RIPK1, RIPK3, MLKL (phosphorylated forms are key).[2] | Caspase-1, -4, -5, -11; Gasdermin D (GSDMD) cleavage.[5][7] |
| Membrane Integrity | Maintained until late stages. | Lost early. | Lost early due to pore formation.[6] |
| Inflammation | Generally non-inflammatory. | Pro-inflammatory.[20] | Highly pro-inflammatory (release of IL-1β, IL-18).[7][21] |
| Specific Inhibitors | Z-VAD-FMK (pan-caspase). | Necrostatin-1 (RIPK1), GSK'872 (RIPK3), Necrosulfonamide (MLKL).[22] | Ac-YVAD-CMK (Caspase-1). |
Q4: What are the most reliable methods to detect ferroptosis?
A: Detecting ferroptosis requires demonstrating iron-dependency and lipid peroxidation. A multiparametric approach is recommended for reliable confirmation.[19][23]
-
Inhibition with specific antagonists: The most critical step is to show that cell death can be rescued by iron chelators (e.g., Deferoxamine) or lipid ROS scavengers like Ferrostatin-1 and Liproxstatin-1.[19]
-
Detection of Lipid Peroxidation: This is a core hallmark of ferroptosis.[24] Use fluorescent probes like C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation, allowing for ratiometric analysis by flow cytometry or microscopy.[19][24][25]
-
Measurement of Iron Levels: Assess the labile iron pool using fluorescent probes.
-
Analysis of Key Proteins: Monitor the levels of GPX4 and SLC7A11 (xCT), key components of the cell's antioxidant defense system against ferroptosis.[9][11]
Troubleshooting Guide
Problem: My specific inhibitor for necroptosis (e.g., Necrostatin-1) or ferroptosis (e.g., Ferrostatin-1) is not preventing cell death.
-
Possible Cause 1: Incorrect Inhibitor Concentration. The optimal concentration can be cell-type and stimulus-dependent. Perform a dose-response curve to determine the effective concentration for your system.
-
Possible Cause 2: Multiple Cell Death Pathways. The stimulus you are using might be inducing more than one type of cell death. For example, TNFα can induce apoptosis or necroptosis depending on the cellular context.[2][26] Try co-treatment with inhibitors for different pathways (e.g., Z-VAD-FMK for apoptosis and Necrostatin-1 for necroptosis).
-
Possible Cause 3: Inhibitor Instability. Ensure your inhibitor is properly stored and that the stock solution is not degraded. Some inhibitors are light-sensitive or have a limited shelf-life once in solution.
-
Possible Cause 4: The pathway is not what you hypothesized. Your cells may be dying via a different mechanism. Re-evaluate your hypothesis by testing for markers of other cell death pathways.
Problem: I am unable to detect the cleaved N-terminal fragment of Gasdermin D (GSDMD) by Western blot in my pyroptosis experiment.
-
Possible Cause 1: Antibody Specificity. Ensure your antibody is validated to detect the cleaved fragment of GSDMD for the species you are working with. The cleaved fragment is approximately 31 kDa.[4]
-
Possible Cause 2: Transient Cleavage. The cleavage of GSDMD can be a rapid and transient event. Perform a time-course experiment to identify the optimal time point for detection after stimulation.
-
Possible Cause 3: Protein Degradation. The cleaved GSDMD fragment can be susceptible to degradation. Use fresh lysates and ensure protease inhibitors are included in your lysis buffer.
-
Possible Cause 4: Low Protein Expression. The endogenous levels of GSDMD might be low in your cell type. Consider using a positive control, such as macrophages or neutrophils stimulated with LPS and nigericin, which are known to undergo robust pyroptosis.[6][8]
Problem: My C11-BODIPY staining for lipid peroxidation shows high background fluorescence.
-
Possible Cause 1: Probe Concentration is too high. Titrate the C11-BODIPY concentration to find the optimal balance between signal and background. A typical starting concentration is 1-2 µM.[27]
-
Possible Cause 2: Phototoxicity and Auto-oxidation. The probe can be sensitive to light. Minimize the exposure of stained cells to light during incubation and imaging. Prepare fresh working solutions of the probe for each experiment.
-
Possible Cause 3: Inadequate Washing. Ensure cells are washed sufficiently after staining to remove any unbound probe.[27]
-
Possible Cause 4: Cell Stress. Staining procedures themselves can induce stress and some level of lipid peroxidation. Handle cells gently and ensure they are healthy before starting the experiment. Include an unstained control and a vehicle-treated control to establish baseline fluorescence.
Quantitative Data Summary
The following table provides typical working concentrations for common inducers and inhibitors used to study apoptosis-independent cell death. Note that optimal concentrations may vary by cell type and experimental conditions.
| Pathway | Agent Type | Compound | Mechanism of Action | Typical Working Concentration | Reference |
| Necroptosis | Inducer | TNFα + Smac mimetic + Z-VAD-FMK | Induces necroptosis by activating the RIPK1/RIPK3 pathway while blocking apoptosis. | 20-100 ng/mL TNFα, 100-500 nM Smac mimetic, 20-50 µM Z-VAD-FMK | [22] |
| Inhibitor | Necrostatin-1 (Nec-1) | Allosteric inhibitor of RIPK1 kinase activity. | 10-30 µM | [28] | |
| Inhibitor | GSK'872 | Specific inhibitor of RIPK3 kinase activity. | 1-10 µM | ||
| Inhibitor | Necrosulfonamide (NSA) | Covalently binds to and inhibits human MLKL. | 0.1-1 µM | [22] | |
| Pyroptosis | Inducer | LPS + Nigericin (for NLRP3) | LPS primes the inflammasome, Nigericin activates it. | 100 ng/mL - 1 µg/mL LPS (priming), 5-20 µM Nigericin (activation) | |
| Inhibitor | Ac-YVAD-CMK | Peptide inhibitor of Caspase-1. | 10-25 µM | ||
| Inhibitor | Disulfiram | Blocks gasdermin D pore formation. | 1-10 µM | ||
| Ferroptosis | Inducer | Erastin | Inhibits the system Xc- cystine/glutamate antiporter, depleting glutathione. | 5-10 µM | [9][19] |
| Inducer | RSL3 | Directly inhibits GPX4 activity. | 100 nM - 1 µM | [19] | |
| Inhibitor | Ferrostatin-1 (Fer-1) | Radical-trapping antioxidant that prevents lipid peroxidation. | 0.5-2 µM | [19] | |
| Inhibitor | Liproxstatin-1 | Potent ferroptosis-specific antioxidant. | 20-100 nM | [19] | |
| Inhibitor | Deferoxamine (DFO) | Iron chelator. | 10-100 µM |
Key Experimental Protocols
Protocol 1: Immunoblotting for Necroptosis Markers (pRIPK1, pRIPK3, pMLKL)
-
Cell Treatment: Plate cells and allow them to adhere. Treat with your necroptosis-inducing stimulus (e.g., TNFα/Smac mimetic/Z-VAD-FMK) for the desired time points. Include controls with specific inhibitors like Necrostatin-1.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pRIPK1 (Ser166), pRIPK3 (Ser227), and pMLKL (Ser358) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Look for an increase in the phosphorylated forms of RIPK1, RIPK3, and MLKL in stimulated cells, and confirm that this phosphorylation is reduced in the presence of specific inhibitors.
Protocol 2: Gasdermin D (GSDMD) Cleavage Assay for Pyroptosis
This protocol is adapted from established methods for detecting GSDMD cleavage by immunoblotting.[6][8][29]
-
Cell Stimulation: Prime appropriate cells (e.g., macrophages) with LPS (e.g., 1 µg/mL for 4 hours). Then, stimulate with a pyroptosis activator like Nigericin (10 µM) for 30-60 minutes.
-
Lysate Preparation: Collect both the cell pellet and the supernatant to capture any released proteins. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Sample Preparation: Combine the lysate from the cell pellet with the supernatant proteins (which can be concentrated if necessary). Determine protein concentration.
-
Western Blot: Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Antibody Incubation: Probe the membrane with a primary antibody that recognizes both full-length (~53 kDa) and the cleaved N-terminal fragment (~31 kDa) of GSDMD.
-
Analysis: A positive result for pyroptosis is the appearance of the ~31 kDa GSDMD-NT fragment in the stimulated samples.
Protocol 3: Lipid Peroxidation Assay for Ferroptosis using C11-BODIPY 581/591
This protocol is based on methods for using the ratiometric fluorescent probe C11-BODIPY.[24][25][27][30]
-
Cell Treatment: Plate cells in a suitable format for microscopy or flow cytometry. Treat with a ferroptosis inducer (e.g., Erastin or RSL3). Include controls treated with a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Staining: During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Washing: Gently wash the cells twice with warm PBS or HBSS to remove excess probe.[27]
-
Analysis by Flow Cytometry:
-
Trypsinize and collect the cells.
-
Resuspend in PBS containing a viability dye (to exclude dead cells from the analysis).
-
Analyze on a flow cytometer. The oxidized probe is detected in the green channel (e.g., FITC), and the reduced probe is detected in the red channel (e.g., PE or APC).
-
An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis by Fluorescence Microscopy:
-
Image live cells immediately after washing.
-
Capture images in both the green (~510 nm emission) and red (~590 nm emission) channels.
-
Quantify the fluorescence intensity in both channels. An increase in the green-to-red signal ratio signifies lipid peroxidation.
-
Signaling Pathways and Experimental Workflows
References
- 1. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. Pyroptosis - Wikipedia [en.wikipedia.org]
- 6. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Caspase-independent cell death: An anti-cancer double whammy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Caspase-Independent Neuronal Death: Energy Depletion and Free Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
- 19. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Pyroptosis in health and disease: mechanisms, regulation and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MLKL Inhibitor, Necrosulfonamide [sigmaaldrich.com]
- 23. biocompare.com [biocompare.com]
- 24. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. abpbio.com [abpbio.com]
- 26. d-nb.info [d-nb.info]
- 27. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 28. pnas.org [pnas.org]
- 29. pure.york.ac.uk [pure.york.ac.uk]
- 30. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of caged xanthones in research.
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce the toxicity associated with caged xanthones in experimental settings.
Section 1: Frequently Asked Questions (FAQs) - Understanding Caged Xanthone (B1684191) Toxicity
Q1: What are caged xanthones and why are they promising in research?
Caged xanthones are a unique class of natural compounds, primarily derived from the Garcinia genus.[1] They are characterized by a distinctive caged scaffold (a 4-oxa-tricyclo[4.3.1.0(3,7)]dec-2-one structure) attached to a xanthone backbone.[1][2] These compounds, with gambogic acid (GA) being a well-known example, have garnered significant interest due to their potent biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] Their ability to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels), and arrest the cell cycle in cancer cells makes them valuable candidates for drug development.[4][5]
Q2: What are the primary toxicity concerns associated with caged xanthones?
Despite their therapeutic potential, the clinical application of caged xanthones is often hindered by several challenges:
-
High Cytotoxicity: While desirable for targeting cancer cells, many caged xanthones also exhibit significant toxicity towards healthy cells.[3]
-
Poor Aqueous Solubility and Bioavailability: These compounds are often hydrophobic, leading to difficulties in formulation, poor absorption, and low bioavailability after administration.[4][6]
-
Systemic Toxicity: In in vivo studies, systemic administration can lead to adverse effects, including weight loss and organ toxicity.[7] For instance, studies on gambogic acid have noted reductions in maternal and fetal body weight at higher doses.[7]
Q3: What is the primary mechanism of caged xanthone-induced cytotoxicity?
The primary mechanism of cytotoxicity for many caged xanthones is the induction of apoptosis.[7] This process is often mediated through the mitochondrial pathway. Caged xanthones can alter the expression of key regulatory proteins, such as down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[5] This shift disrupts mitochondrial function, leading to the activation of caspases (a family of protease enzymes), which execute the apoptotic process, resulting in cell death.[5][7]
Section 2: Troubleshooting Guide - Mitigating Toxicity in Experiments
Q4: My in vitro assay shows high cytotoxicity even at low concentrations, affecting both cancer and normal cells. How can I improve selectivity?
This is a common issue stemming from the inherent potency of caged xanthones.
Troubleshooting Steps:
-
Optimize Concentration and Exposure Time: First, perform a detailed dose-response and time-course experiment to identify the minimal effective concentration and shortest exposure time required to achieve the desired effect on cancer cells while minimizing damage to non-cancerous control cells.
-
Employ a Drug Delivery System: Encapsulating the caged xanthone into a nanoscale drug delivery system is a highly effective strategy. These systems can enhance selective uptake by cancer cells through the enhanced permeability and retention (EPR) effect and can be further modified for active targeting.
-
Structural Modification of the Compound: If you are engaged in medicinal chemistry, consider synthesizing analogues. Studies have shown that modifications to the caged xanthone structure can alter its activity and toxicity profile.[4] For example, conjugating a triphenylphosphonium group has been shown to drastically improve the antimalarial activity and selectivity of certain caged xanthones.[3]
Q5: I am unable to achieve a stable, soluble formulation for my experiments. What can I do?
Poor aqueous solubility is a major hurdle for many caged xanthones like gambogic acid.[4]
Troubleshooting Steps:
-
Use of Solubilizing Agents: For initial in vitro screens, co-solvents like DMSO are commonly used. However, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulate with Nanocarriers: For both in vitro and in vivo applications, nanotechnology-based delivery platforms are the preferred solution.[6] Encapsulating the compound can significantly improve its solubility and stability in aqueous media.[4]
-
Polymersomes/Micelles: Copolymers like PEG-PCL can self-assemble into polymersomes or micelles, encapsulating the hydrophobic xanthone within their core.[8]
-
Liposomes: These lipid-based vesicles are effective carriers for hydrophobic drugs.
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA can be used to create nanoparticles that provide controlled, sustained release of the drug.[6]
-
Q6: My in vivo animal model is showing signs of systemic toxicity (e.g., weight loss, lethargy). How can I reduce these adverse effects?
Systemic toxicity indicates that the compound is affecting healthy tissues.
Troubleshooting Steps:
-
Utilize a Targeted Drug Delivery System: As with solubility issues, nano-formulations are a key strategy. They can alter the pharmacokinetic profile of the drug, reducing its accumulation in healthy organs and increasing its concentration at the tumor site.[4][6] Formulations based on chitosan (B1678972) derivatives have been shown to decrease acute toxicity and vein irritation compared to the free drug.[7]
-
Co-administration with Antioxidants: Oxidative stress is a common component of drug-induced toxicity.[9] Co-administering an antioxidant may help protect normal tissues from damage. However, this approach must be carefully validated, as antioxidants could potentially interfere with the efficacy of anticancer agents that rely on generating reactive oxygen species (ROS).[10]
-
Adjust Dosing Regimen: Investigate alternative dosing schedules, such as lower, more frequent doses, which may maintain therapeutic efficacy while reducing peak concentration-related toxicity.
Section 3: Data Summaries
Table 1: Comparative Cytotoxicity (IC₅₀) of Caged Xanthones in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various caged xanthones against different cholangiocarcinoma (CCA) cell lines, demonstrating their potent anticancer activity.
| Compound | Cell Line | IC₅₀ (µM) |
| Isomorellin | KKU-100 | 0.84 |
| KKU-M156 | 0.38 | |
| Isomorellinol | KKU-100 | 0.54 |
| KKU-M156 | 0.32 | |
| Forbesione | KKU-100 | 0.44 |
| KKU-M156 | 0.28 | |
| Gambogic Acid | KKU-100 | 0.56 |
| KKU-M156 | 0.34 | |
| Data adapted from a study on cholangiocarcinoma cell lines.[5] |
Table 2: Strategies to Mitigate Caged Xanthone Toxicity and Their Outcomes
| Strategy | Example | Key Outcome | Reference |
| Nano-Drug Delivery | Gambogic Acid-loaded PLGA-CMBs with Focused Ultrasound (FUS) | Successfully opened the Blood-Brain Barrier to target glioblastoma in a mouse model. | [6] |
| Gambogic Acid-loaded micelles (chitosan-based) | Increased stability, decreased acute toxicity and vein irritation. | [7] | |
| Xanthone (XGAc)-loaded PEG-PCL Polymersomes | Protected healthy endothelial cells from cytotoxicity while maintaining effects on glioblastoma cells. | [8] | |
| Chemical Modification | Conjugation of a triphenylphosphonium group to a caged xanthone | Decreased the EC₅₀ for antimalarial activity by 30- to 370-fold, improving potency. | [3] |
| Structural Analysis | Gambogenin | Identified as a potential angiogenesis inhibitor with an absence of toxicity at 8–16 μM. | [11] |
Section 4: Visual Guides and Protocols
Visualizations
Caption: A workflow for troubleshooting caged xanthone toxicity.
Caption: Apoptotic pathway induced by caged xanthones.
Experimental Protocols
Protocol 1: General Procedure for Assessing Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies described for evaluating the growth inhibition of caged xanthones.[5]
Objective: To determine the concentration of a caged xanthone that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line(s) and a non-cancerous control cell line.
-
Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS).
-
Caged xanthone stock solution (dissolved in DMSO).
-
10% Trichloroacetic acid (TCA), cold.
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
-
10 mM Tris base solution.
-
96-well plates.
-
Plate reader (515 nm).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the caged xanthone in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours (or desired time point).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake for 5-10 minutes.
-
Measurement: Read the absorbance (optical density) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Qualitative Assessment of Apoptosis using AO/EB Staining
This protocol allows for the visualization of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[5]
Objective: To visually determine if a caged xanthone induces apoptosis in treated cells.
Materials:
-
Cells cultured on glass coverslips or in chamber slides.
-
Caged xanthone solution.
-
Phosphate-buffered saline (PBS).
-
Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL of each in PBS).
-
Fluorescence microscope with appropriate filters.
Methodology:
-
Cell Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the caged xanthone (at its IC₅₀ concentration, for example) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Staining: After treatment, gently wash the cells twice with PBS.
-
Add Dye: Add 10-20 µL of the AO/EB staining solution directly to the coverslip and incubate for 5 minutes at room temperature, protected from light.
-
Visualization: Immediately visualize the cells under a fluorescence microscope.
-
Interpretation:
-
Live Cells: Uniformly green nucleus with intact structure.
-
Early Apoptotic Cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late Apoptotic Cells: Orange-to-red nucleus with chromatin condensation or fragmentation.
-
Necrotic Cells: Uniformly orange-to-red nucleus with intact structure.
-
References
- 1. Caged Garcinia Xanthones: Development Since 1937: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Caged Garcinia Xanthones, a Novel Chemical Scaffold with Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Administration of antioxidant compounds affects the lens chaperone activity and prevents the onset of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Should supplemental antioxidant administration be avoided during chemotherapy and radiation therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: Improving the Bioavailability of Isogambogenic Acid Formulations
Disclaimer: Scientific literature with specific formulation data and physicochemical parameters for isogambogenic acid is limited. The following guidance is based on established principles for poorly water-soluble compounds and data from studies on structurally related xanthones, such as those found in Garcinia species. These recommendations should be considered a starting point for experimental design.
Troubleshooting Guide
Here we address specific issues that researchers may encounter during the formulation and testing of this compound.
Question: My this compound formulation shows very low dissolution in aqueous media. What can I do?
Answer: This is a common issue for poorly water-soluble compounds like this compound. Here are several strategies to troubleshoot and improve dissolution:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug. Reducing the particle size to the micro- or nano-scale can significantly enhance dissolution. Techniques like wet media milling can be employed to produce nanocrystals.[1]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline this compound into an amorphous state within a hydrophilic polymer carrier can dramatically increase its aqueous solubility and dissolution rate.[2][3] Common polymers for ASDs include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Use of Surfactants: Adding a low concentration of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to the dissolution medium can improve the wettability of the hydrophobic this compound particles and facilitate their dissolution.
-
pH Modification: this compound possesses acidic functional groups.[4] Therefore, its solubility is expected to be pH-dependent, increasing at a more alkaline pH.[5] Consider using buffered dissolution media at a physiologically relevant intestinal pH (e.g., pH 6.8) to assess this effect.
Question: I'm preparing a nanoformulation (e.g., polymeric nanoparticles), but the encapsulation efficiency of this compound is very low. How can I improve it?
Answer: Low encapsulation efficiency in nanoformulations often points to issues with drug-polymer interaction, solubility in the organic phase, or premature drug precipitation during formulation. Here are some troubleshooting steps:
-
Optimize the Organic Solvent: Ensure this compound is fully solubilized in the organic solvent used during nanoparticle preparation. This compound is reported to be soluble in solvents like acetone (B3395972), ethyl acetate (B1210297), and dichloromethane.[6] A higher concentration in the organic phase can improve encapsulation.
-
Select an Appropriate Polymer: The choice of polymer is critical. For a hydrophobic drug like this compound, polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are commonly used due to their biocompatibility and ability to encapsulate lipophilic drugs.[7][8]
-
Adjust the Drug-to-Polymer Ratio: A higher polymer concentration relative to the drug can sometimes create a more robust matrix to entrap the drug. Experiment with different drug-to-polymer ratios to find the optimal balance between encapsulation efficiency and drug loading.
-
Modify the Emulsification/Nanoprecipitation Process: The rate of solvent diffusion and the energy input during emulsification can affect nanoparticle formation and drug encapsulation. Optimize parameters like stirring speed, sonication energy, or homogenization pressure.
Question: My this compound formulation appears stable initially but shows signs of drug crystallization or particle aggregation upon storage. What is the cause and how can I prevent this?
Answer: This indicates physical instability, which is a common challenge, especially for amorphous solid dispersions and nanoformulations.
-
For Amorphous Solid Dispersions (ASDs):
-
Polymer Selection: The chosen polymer should have a high glass transition temperature (Tg) and exhibit favorable interactions (e.g., hydrogen bonding) with this compound to prevent molecular mobility and subsequent crystallization.
-
Moisture Control: Water can act as a plasticizer, reducing the Tg of the ASD and promoting crystallization. Store the formulation in a desiccated, low-humidity environment.
-
-
For Nanoformulations:
-
Surface Stabilization: Ensure adequate concentration of a stabilizer or surfactant on the nanoparticle surface to provide a sufficient steric or electrostatic barrier against aggregation.
-
Lyophilization with Cryoprotectants: For long-term storage of nanosuspensions, lyophilization (freeze-drying) is often employed. The use of cryoprotectants (e.g., trehalose, sucrose) is crucial to prevent particle aggregation during the freezing and drying processes.
-
Frequently Asked Questions (FAQs)
What are the primary challenges to achieving good oral bioavailability with this compound?
This compound, as a xanthone, likely faces several challenges common to this class of compounds:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with poor solubility in water, which is the primary rate-limiting step for its absorption in the gastrointestinal tract.[6][9]
-
First-Pass Metabolism: Like other xanthones, this compound may be subject to extensive first-pass metabolism in the liver, where it can be rapidly conjugated (e.g., glucuronidation), reducing the amount of active compound reaching systemic circulation.[10]
-
Potential for P-gp Efflux: Some hydrophobic drugs are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, limiting its net absorption.
What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Based on successful approaches for other poorly soluble xanthones, the following strategies hold significant promise:
-
Nanoformulations: Encapsulating this compound into nanocarriers like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.[11][12]
-
Amorphous Solid Dispersions (ASDs): This technique can significantly increase the aqueous solubility and dissolution rate of the compound.[2]
-
Lipid-Based Formulations: Formulating this compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gut and facilitate its absorption via lymphatic pathways, which can bypass first-pass metabolism in the liver.[13][14]
Which analytical methods are suitable for quantifying this compound in experimental samples?
For in vitro dissolution studies, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often suitable. For quantification in biological matrices like plasma for pharmacokinetic studies, a more sensitive and selective method is required. A study on a mixture of xanthones including this compound successfully used Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[15][16] This method offers high sensitivity and specificity, which is necessary for measuring the low concentrations typically found in plasma after oral administration.
Data Presentation: Formulation Strategies for Xanthones
The following table summarizes data from various formulation strategies applied to xanthones, which can serve as a guide for developing this compound formulations.
| Formulation Strategy | Drug (Xanthone) | Carrier/Excipients | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Solid Dispersion | α-Mangostin | Polyvinylpyrrolidone (PVP) | N/A (Bulk Powder) | N/A | Aqueous solubility increased from 0.2 µg/mL to 2743 µg/mL.[2][3] | [2][3] |
| Polymeric Nanoparticles | Xanthone Extract | Eudragit RL100/RS100 | 32 - 130 | >95% | Solubility improved from 0.1 µg/mL to 1250 µg/mL. | |
| Nanoemulsion | Xanthone Extract | Soybean oil, Tween 80, CITREM | 14.0 | N/A | Nanoemulsion was more effective than the extract in inhibiting HepG2 cancer cells.[12] | [12] |
| Complex Coacervation | Xanthone | Gelatin, Gum Arabic | 200 - 600 | ~70% | Aqueous solubility increased by 1.6-fold compared to pure xanthone. | [17] |
| Oil-in-Water Emulsion | Xanthone | Isopropyl palmitate, Tween 20 | 150 - 300 | ~90% | Aqueous solubility increased by 37-fold compared to pure xanthone. | [17] |
Experimental Protocols
1. Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol is a general guideline for encapsulating a hydrophobic compound like this compound in a polymer such as PLGA.
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg of drug and 100 mg of polymer) in a suitable water-miscible organic solvent (e.g., 5 mL of acetone or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer, such as 1% w/v polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication. This should be done on an ice bath to minimize solvent evaporation during this step.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate completely. This leads to the formation of solid polymeric nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanosuspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry the suspension.
2. In Vitro Dissolution Testing for Poorly Soluble Formulations
This protocol describes a standard dissolution test using a USP Apparatus 2 (Paddle Apparatus).
-
Media Preparation: Prepare the dissolution medium. For intestinal conditions, a phosphate (B84403) buffer saline (PBS) at pH 6.8 is commonly used. To better mimic physiological conditions, simulated intestinal fluids (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) can be used. The medium should be deaerated before use.
-
Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with a defined volume of the dissolution medium (e.g., 900 mL) and maintain the temperature at 37 ± 0.5 °C. Set the paddle rotation speed (e.g., 50 or 75 rpm).
-
Sample Introduction: Introduce the this compound formulation (e.g., a capsule containing the solid dispersion or a specific amount of nanoparticles) into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.
3. Quantification of this compound in Plasma by UPLC-MS/MS
This protocol is adapted from a method used for quantifying multiple xanthones in rat plasma.[15][16]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), likely in positive or negative mode depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound and processing them in the same way as the study samples.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration to generate the calibration curve.
-
Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for developing a bioavailability-enhanced formulation.
Caption: this compound activates the AMPK-mTOR signaling pathway.
References
- 1. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iium.edu.my [journals.iium.edu.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Amorphous solid dispersions in poly(ε-caprolactone)/xanthohumol bioactive blends: physicochemical and mechanical characterization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. CAS 887923-47-9 | this compound [phytopurify.com]
- 10. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Single dose oral pharmacokinetic profile of α-mangostin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic comparison of five xanthones in rat plasma after oral administration of crude and processed Garcinia hanburyi extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Isogambogenic Acid and Gambogic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Isogambogenic acid (iso-GNA) and Gambogic acid (GA), two natural compounds derived from the resin of the Garcinia hanburyi tree. While structurally related, these molecules exhibit distinct mechanisms of inducing cell death in cancer cells, making them subjects of significant interest in oncological research. This document synthesizes experimental data on their cytotoxic potency, elucidates their mechanisms of action through signaling pathway diagrams, and provides detailed experimental protocols for key assays.
Comparative Cytotoxicity
The cytotoxic efficacy of this compound and Gambogic acid has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Human Promyelocytic Leukemia | 0.1544 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 5.942 | [1] | |
| BGC-83 | Human Gastric Carcinoma | 0.04327 | [1] | |
| U87 | Human Glioblastoma-Astrocytoma | Not specified, but induces autophagic death | [2][3] | |
| U251 | Human Glioblastoma | Not specified, but induces autophagic death | [2][3] | |
| Gambogic acid | MCF-7 | Human Breast Adenocarcinoma | 1.46 | [4] |
| Bel-7402 | Human Hepatocellular Carcinoma | 0.59 | [4] | |
| SMMC-7721 | Human Hepatocellular Carcinoma | 1.59 | [4] | |
| Bel-7404 | Human Hepatocellular Carcinoma | 1.99 | [4] | |
| QGY-7701 | Human Hepatocellular Carcinoma | 0.41 | [4] | |
| HepG2 | Human Hepatocellular Carcinoma | 0.94 | [4] | |
| BxPC-3 | Human Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [4] | |
| MIA PaCa-2 | Human Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [4] | |
| PANC-1 | Human Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [4] | |
| SW1990 | Human Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [4] | |
| MGC-803 | Human Gastric Carcinoma | 0.96 µg/ml (approx. 1.5 µM) | [1] | |
| MKN-28 | Human Gastric Cancer | Not specified, but cytotoxic | [5] | |
| BGC-823 | Human Gastric Cancer | Not specified, but cytotoxic | [5] | |
| LOVO | Human Colorectal Adenocarcinoma | Not specified, but cytotoxic | [5] | |
| SW-116 | Human Colorectal Cancer | Not specified, but cytotoxic | [5] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Submicromolar | [6] |
Mechanisms of Action
This compound and Gambogic acid employ different primary mechanisms to induce cancer cell death. Gambogic acid is a potent inducer of apoptosis, while this compound has been shown to trigger apoptosis-independent autophagic cell death.
Gambogic Acid: A Pro-Apoptotic Agent
Gambogic acid induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] It has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade.[7] Furthermore, Gambogic acid can enhance the protein levels of the tumor suppressor p53 by inhibiting the expression of its negative regulator, MDM2.[9] This leads to cell cycle arrest and apoptosis.[9] Another identified mechanism of Gambogic acid's cytotoxicity is the inhibition of the ubiquitin-proteasome system.[10]
This compound: An Inducer of Autophagic Cell Death
In contrast to Gambogic acid, this compound has been reported to induce apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma (NSCLC) cells.[5] This process is characterized by the formation of autophagic vacuoles and increased conversion of LC3-I to LC3-II, key markers of autophagy.[5] In glioma cells, this compound induces autophagy through the activation of the AMPK-mTOR signaling pathway.[2][3] Activation of AMPK and subsequent inhibition of mTOR are critical steps in the initiation of autophagy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and Gambogic acid cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound and Gambogic acid stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and Gambogic acid in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample. For apoptosis studies, it is used to measure the levels of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells and wash them with PBS.
-
Fixation: Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound and Gambogic acid, despite their structural similarities, exhibit distinct cytotoxic mechanisms against cancer cells. Gambogic acid is a well-established inducer of apoptosis, acting through multiple signaling pathways. In contrast, this compound primarily triggers apoptosis-independent autophagic cell death. This fundamental difference in their mode of action suggests that these compounds may have different therapeutic applications and could potentially be used to target cancers with varying sensitivities to apoptosis or autophagy. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. Gambogic Acid Induces Apoptosis and Regulates Expressions of Bax and Bcl-2 Protein in Human Gastric Carcinoma MGC-803 Cells [jstage.jst.go.jp]
- 2. youtube.com [youtube.com]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Comparative Analysis of its Anti-Tumor Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid (iso-GNA), a natural compound extracted from the gamboge resin of the Garcinia hanburyi tree, has garnered significant attention for its potential as an anti-cancer agent. This guide provides a comprehensive comparison of the anti-tumor effects of iso-GNA across various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| Glioma | U87 | This compound | 3-4 | 24 |
| U251 | This compound | 3-4 | 24 | |
| Lung Cancer | A549 | This compound | Not explicitly stated, but less effective than on HUVECs | Not specified |
| A549/Cis (Cisplatin-resistant) | Gambogenic Acid (GNA) | ~2.5 | 48 | |
| Breast Cancer | MDA-MB-231 | Gambogenic Acid (GNA) | 0.78 µg/mL (~1.24 µM) | 72 |
Note: Data for Gambogenic Acid (GNA), a closely related compound, is included for comparative purposes where specific data for iso-GNA is limited.
Mechanisms of Anti-Tumor Action
This compound exerts its anti-tumor effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis and autophagy) and inhibiting cell proliferation by arresting the cell cycle.
Induction of Apoptosis and Autophagy
Studies have shown that iso-GNA can induce autophagic cell death in glioma cells (U87 and U251) and non-small-cell lung carcinoma (NSCLC) cells.[1][2][3] In some cancer cell lines, this is accompanied by apoptosis. For instance, in cisplatin-resistant A549 lung cancer cells, the related compound gambogenic acid (GNA) significantly increased the apoptotic rate after 48 hours of treatment.
Quantitative Analysis of Apoptosis in A549/Cis cells treated with Gambogenic Acid (GNA):
| Treatment | Percentage of Apoptotic Cells (%) |
| Control | <5 |
| 4 µM GNA (48h) | Significantly increased vs. control |
Specific quantitative data for the percentage of apoptotic cells induced by iso-GNA was not consistently available across all studies.
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest, thereby halting the proliferation of cancer cells. In cisplatin-resistant A549 cells, GNA induced a significant arrest at the G1 phase of the cell cycle.
Cell Cycle Distribution in A549/Cis cells treated with Gambogenic Acid (GNA):
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Normal Distribution | Normal Distribution | Normal Distribution |
| GNA (24h & 48h) | Significantly Increased | Decreased | Not specified |
Detailed quantitative data on the percentage of cells in each phase of the cell cycle after iso-GNA treatment was not consistently provided in the reviewed literature.
Signaling Pathways Modulated by this compound
The anti-tumor effects of iso-GNA are mediated by its influence on key signaling pathways that regulate cell survival, proliferation, and death.
AMPK-mTOR Signaling Pathway in Glioma
In glioma cells, this compound activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][4] This activation of AMPK and inhibition of mTOR are crucial for the induction of autophagy.
Caption: this compound-induced autophagic cell death via the AMPK/mTOR pathway in glioma cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical target of gambogenic acid and its derivatives. In various cancer models, inhibition of this pathway has been linked to the induction of apoptosis and cell cycle arrest.
Caption: Gambogenic acid-mediated inhibition of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's anti-tumor effects are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cells with this compound for the specified duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, mTOR, Akt, Cyclin D1, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Caption: General experimental workflow for validating the anti-tumor effects of this compound.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Isogambogenic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid, a natural caged xanthone (B1684191), has emerged as a promising candidate in anticancer research. Understanding its structure-activity relationship (SAR) is pivotal for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound and its analogues, summarizing key experimental findings, detailing methodologies, and visualizing critical pathways to facilitate further research and development.
At a Glance: Cytotoxicity of this compound and Related Compounds
While extensive SAR studies on a broad series of this compound analogues are limited in the current literature, research on the closely related compound, Gambogic acid (GA), provides significant insights into the structural features crucial for cytotoxic activity. The following table summarizes the in vitro cytotoxicity of this compound and various analogues of Gambogic acid against a panel of human cancer cell lines.
| Compound/Analogue | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | U87 (Glioma) | Not explicitly stated, but induces autophagic death | [1](--INVALID-LINK--) |
| U251 (Glioma) | Induces autophagic death | [1](--INVALID-LINK--) | ||
| Gambogic acid (GA) | Parent Compound | A549 (Lung) | 1.41 - 2.94 | [2] |
| HepG2 (Liver) | 0.98 - 1.95 | [2] | ||
| PANC-1 (Pancreatic) | 0.45 - 2.86 | [2] | ||
| U251 (Glioma) | 1.13 - 2.65 | [2] | ||
| GA Analogue 3c | C-30 Amide | A549 (Lung) | > 10 | [2] |
| HepG2 (Liver) | > 10 | [2] | ||
| GA Analogue 3f | C-30 Amide | A549 (Lung) | 2.94 | [2] |
| HepG2 (Liver) | 1.95 | [2] | ||
| GA Analogue 3h | C-30 Amide | A549 (Lung) | 1.41 | [2] |
| HepG2 (Liver) | 0.98 | [2] | ||
| GA Analogue 3j | C-30 Amide | PANC-1 (Pancreatic) | 0.45 | [2] |
| U251 (Glioma) | 1.13 | [2] | ||
| Gambogoic acid (GOA) | Methanol adduct at C-10 | Various | Weaker than GA | [3] |
Note: The structural difference between Gambogic acid and this compound lies in the position of a double bond within the caged ring system. This subtle difference may influence the binding affinity to molecular targets and overall biological activity. The data for Gambogic acid analogues is presented here to infer potential SAR trends for the shared xanthone scaffold.
Key Structure-Activity Relationship Insights for the Gambogic Acid Scaffold
Based on extensive research on Gambogic acid and its derivatives, several key structural features have been identified as critical for their cytotoxic and anti-cancer activities:
-
The α,β-Unsaturated Carbonyl Moiety at C-10: This group is crucial for cytotoxicity. Modification of this double bond, as seen in Gambogoic acid, leads to a significant reduction in activity.[3]
-
The C-30 Carboxylic Acid: Derivatization of the carboxylic acid at the C-30 position can modulate the compound's activity and physicochemical properties. The synthesis of various amide analogues has shown that the nature of the substituent can significantly impact cytotoxicity, with some derivatives exhibiting enhanced potency.[2]
-
The Caged Xanthone Core: This complex ring system is considered the essential pharmacophore for the biological activity of this class of compounds.[4]
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of this compound and its analogues is the MTT assay.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Detailed Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and its analogues) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely. The plate can be placed on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Mechanism of Action
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of this compound and its analogues.
Caption: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of this compound analogues.
Signaling Pathway of this compound in Glioma Cells
This compound has been shown to inhibit the growth of glioma cells by inducing autophagic cell death and apoptosis through the activation of the AMPK-mTOR signaling pathway.[1]
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to the induction of autophagy and apoptosis in glioma cells.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. Synthesis and biological evaluation of novel derivatives of gambogenic acid as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on chemical modification and biology of a natural product, gambogic acid (III): determination of the essential pharmacophore for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Comparative Analysis Against Established Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isogambogenic acid with other well-established angiogenesis inhibitors, namely bevacizumab, sunitinib (B231), and endostatin (B67465). The information presented is based on available experimental data to assist researchers in evaluating its potential as an anti-angiogenic agent.
Overview of Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. This guide focuses on this compound, a natural compound, and compares its anti-angiogenic properties with three clinically relevant inhibitors:
-
This compound (iso-GNA): A polyprenylated xanthone (B1684191) extracted from the resin of Garcinia hanburyi. It has demonstrated anti-tumor and anti-angiogenic activities by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that specifically targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis.[1][2][3][4][5]
-
Sunitinib (Sutent®): A small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks the signaling of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in angiogenesis and tumor cell proliferation.[6][7][8][9][10]
-
Endostatin: A naturally occurring 20-kDa C-terminal fragment of collagen XVIII.[11] It is a broad-spectrum angiogenesis inhibitor that interferes with multiple aspects of endothelial cell function.[11][12][13]
Comparative Performance Data
The following table summarizes the available quantitative data on the anti-angiogenic and cytotoxic effects of this compound and the selected comparator drugs. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions, cell lines, and assay types.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / Effective Concentration | Citation(s) |
| This compound | Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | ~0.5 µM (for 50% inhibition) | [14] |
| Cytotoxicity (MTT Assay) | A549 (Non-small cell lung cancer) | ~5-15 µM | [12] | |
| Cytotoxicity (MTT Assay) | H460 (Non-small cell lung cancer) | ~5-15 µM | [12] | |
| Bevacizumab | VEGF-driven Cell Proliferation | Ba/F3-VEGFR2 cells | 3.7 µg/mL | [15] |
| VEGFR2 Activation | - | 0.11 µg/mL | [16] | |
| CAM Assay | Chick Chorioallantoic Membrane | Strong anti-angiogenic effect at 10⁻⁴M, 10⁻⁵M, and 10⁻⁶M | [13] | |
| Sunitinib | VEGFR2 Phosphorylation | - | 10 nM | [6] |
| HUVEC Proliferation | HUVECs | 40 nM | [6] | |
| PDGFRβ Phosphorylation | - | 2 nM | [6] | |
| CAM Assay | Renal Cell Carcinoma Xenograft | Significant reduction in tumor engraftment | [17] | |
| Endostatin | CAM Assay | Chick Chorioallantoic Membrane | 6 µ g/disc (effective inhibition) | [18] |
| Endothelial Cell Invasion | HUVECs | Significant inhibition | [19] |
Mechanisms of Action: Signaling Pathways
The anti-angiogenic effects of these inhibitors are mediated through their interference with specific signaling pathways, primarily the VEGF signaling cascade.
VEGF Signaling Pathway and Points of Inhibition
Caption: Mechanisms of action for this compound and other angiogenesis inhibitors.
-
This compound: Inhibits the phosphorylation of VEGFR2 and its downstream signaling components, including Akt, MAP kinases, and Rho GTPases.[14][18][20] This disrupts endothelial cell migration, invasion, and tube formation.[14]
-
Bevacizumab: Directly binds to circulating VEGF-A, preventing it from binding to VEGFR2 on the surface of endothelial cells.[1][2] This effectively blocks the initiation of the downstream signaling cascade.
-
Sunitinib: As a multi-kinase inhibitor, it blocks the ATP-binding pocket of the intracellular kinase domain of VEGFR2, PDGFRs, and other RTKs, thereby inhibiting their autophosphorylation and subsequent signal transduction.[6][10]
-
Endostatin: Exerts its anti-angiogenic effects through multiple mechanisms, including binding to integrins, inhibiting matrix metalloproteinases (MMPs), and interfering with the pro-angiogenic action of growth factors like VEGF.[11][12][21]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Protocol:
-
Preparation of Matrix Gel: Thaw a basement membrane extract (e.g., Matrigel) at 4°C overnight. Pipette 50-100 µL of the cold Matrigel into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate growth medium containing the test compound (this compound or other inhibitors) at various concentrations. Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ to 2.0 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Compound Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs or silicone rings) soaked with the test compound at desired concentrations. Place the carrier onto the CAM. A control group with the vehicle alone should be included.
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
-
Analysis: On the designated day, open the window and examine the CAM for changes in vascularization around the carrier. Quantify the anti-angiogenic effect by measuring the avascular zone or by counting the number of blood vessel branch points within a defined area.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells.
Protocol:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well in their complete growth medium. Allow the cells to attach overnight.
-
Serum Starvation (Optional): To synchronize the cells, replace the complete medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 12-24 hours.
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of the test compound. Include appropriate controls (vehicle and positive control like VEGF).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
Quantification of Proliferation: Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting. The results are typically expressed as a percentage of the control.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating an anti-angiogenic compound and the logical relationship between different assays.
In Vitro Angiogenesis Assay Workflow
Caption: A standard workflow for in vitro evaluation of anti-angiogenic compounds.
Assay Relationship Diagram
Caption: The relationship between in vitro and in vivo angiogenesis assays.
Conclusion
This compound demonstrates significant anti-angiogenic properties, primarily through the inhibition of the VEGFR2 signaling pathway. Its potency in in vitro assays, such as the tube formation assay, is in the sub-micromolar to low micromolar range. When compared to established angiogenesis inhibitors, this compound appears to be a promising small molecule inhibitor. Bevacizumab offers a highly specific extracellular mechanism by neutralizing VEGF-A. Sunitinib provides broader intracellular kinase inhibition, while endostatin presents a multi-targeted approach with a favorable safety profile.
Further research is warranted to fully elucidate the anti-angiogenic potential of this compound, including head-to-head comparative studies under standardized conditions and comprehensive in vivo efficacy and safety evaluations. The data presented in this guide serves as a valuable resource for researchers interested in the development of novel anti-angiogenic therapies.
References
- 1. Optimal treatment scheduling of ionizing radiation and sunitinib improves the antitumor activity and allows dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of methods for quantifying angiogenesis in the Matrigel assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting neovascularization and respiration of tumor grafts grown on chick embryo chorioallantoic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bevacizumab Modulation of the Interaction Between the MCF-7 Cell Line and the Chick Embryo Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsrp.org [ijsrp.org]
- 14. researchgate.net [researchgate.net]
- 15. A functional bioassay to determine the activity of anti-VEGF antibody therapy in blood of patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Isogambogenic Acid's Effect on the VEGFR2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Isogambogenic acid's inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By objectively comparing its performance with established multi-kinase inhibitors, Sorafenib and Sunitinib, this document aims to equip researchers with the necessary data to evaluate its potential as an anti-angiogenic agent. The information is presented through comparative data tables, detailed experimental protocols, and visual pathway diagrams to facilitate a thorough understanding of this compound's mechanism of action.
Performance Comparison of VEGFR2 Inhibitors
This compound (iso-GNA), a natural compound extracted from Garcinia hanburyi, has demonstrated significant anti-angiogenic properties by targeting the VEGFR2 signaling pathway.[1][2][3] To contextualize its efficacy, this section compares its activity with Sorafenib and Sunitinib, two FDA-approved tyrosine kinase inhibitors known to target VEGFR2.
Table 1: In Vitro Efficacy of VEGFR2 Inhibitors
| Compound | Target | IC50 (VEGFR2 Kinase Assay) | Cell-Based Assay (HUVEC Proliferation) |
| This compound (as Gambogic acid) | VEGFR2 | 12 pM[1] | Not directly reported |
| Gambogic amide (derivative) | VEGFR2 Pathway | Not Applicable | IC50 = 0.1269 μM[2] |
| Sorafenib | VEGFR2, PDGFRβ, c-Kit, FLT3, RET, Raf-1, B-Raf | 90 nM[4] | Not specified in compared studies |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit, FLT3, RET | 80 nM[1][2] | Not specified in compared studies |
Table 2: Cellular Effects of this compound on Angiogenesis
| Experimental Model | Cell Type | Iso-GNA Concentration | Observed Effect |
| Cell Proliferation | HUVECs | 0.4 μM | Significant inhibition of VEGF-induced proliferation[1] |
| Cell Migration | HUVECs | Not specified | Inhibition of VEGF-induced migration[1] |
| Tube Formation | HUVECs | 0.5 μM | 50% inhibition of tube formation[1] |
| Tube Formation | HUVECs | 1 μM | Complete abolishment of tube formation[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-angiogenic effects of this compound and other VEGFR2 inhibitors.
HUVEC Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well plates
-
Test compounds (this compound, Sorafenib, Sunitinib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in EGM-2 medium.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Materials:
-
HUVECs
-
Matrigel Basement Membrane Matrix
-
24-well plates
-
Endothelial Cell Basal Medium (EBM-2)
-
Test compounds
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EBM-2 containing the test compounds at desired concentrations.
-
Seed the HUVECs onto the solidified Matrigel at a density of 2 x 10^4 cells per well.
-
Incubate the plate for 6-12 hours at 37°C.
-
Visualize the tube formation using an inverted microscope. For quantitative analysis, stain the cells with Calcein AM and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug, providing a robust model of angiogenesis.
Materials:
-
Matrigel Basement Membrane Matrix
-
VEGF (Vascular Endothelial Growth Factor)
-
Test compounds
-
6-8 week old mice (e.g., C57BL/6)
-
Syringes and needles
-
Formalin
-
Paraffin
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Mix ice-cold Matrigel with VEGF and the test compound (or vehicle control).
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin.
-
Section the plugs and perform immunohistochemical staining with an endothelial cell marker (e.g., CD31) to visualize the newly formed blood vessels.
-
Quantify the microvessel density by counting the number of blood vessels per unit area in multiple high-power fields.
Visualizing the VEGFR2 Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental procedures discussed in this guide.
Caption: The VEGFR2 signaling pathway and points of inhibition.
References
- 1. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthone Pharmacokinetics from Garcinia hanburyi Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various xanthones derived from the extracts of Garcinia hanburyi. The data presented is compiled from peer-reviewed experimental studies to aid in research and development of therapeutic agents based on these potent bioactive compounds.
The resin from Garcinia hanburyi, known as gamboge, is a rich source of caged polyprenylated xanthones, which have demonstrated significant cytotoxic activities against various cancer cell lines.[1][2] Among these, gambogic acid (GA) and gambogenic acid (GNA) are two of the most abundant and biologically active constituents.[3][4] Understanding the comparative pharmacokinetics of these xanthones is crucial for their development as clinical drugs, given that their therapeutic efficacy and toxicity are closely linked to their absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of major xanthones from Garcinia hanburyi extracts following oral and intravenous administration in rats. These studies highlight the differences in bioavailability and disposition among the various xanthones and between crude and processed extracts.
Table 1: Pharmacokinetic Parameters of Gambogic Acid (GA) and Gambogenic Acid (GNA) after Oral Administration of Garcinia hanburyi Extract in Rats
| Parameter | Gambogic Acid (GA) | Gambogenic Acid (GNA) |
| Tmax (h) | 2.1 ± 0.4 | 2.3 ± 0.5 |
| Cmax (ng/mL) | 118.2 ± 25.6 | 45.7 ± 11.3 |
| AUC0-t (ng·h/mL) | 653.4 ± 142.7 | 289.6 ± 68.4 |
| AUC0-∞ (ng·h/mL) | 712.5 ± 158.9 | 315.8 ± 79.2 |
| t1/2 (h) | 4.8 ± 1.1 | 5.2 ± 1.3 |
Data sourced from a study involving oral administration of Garcinia hanburyi extracts to rats.[3]
Table 2: Comparative Pharmacokinetics of Five Xanthones after Oral Administration of Crude vs. Processed Garcinia hanburyi Extracts in Rats
| Analyte | Extract | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| β-morellic acid (β-MA) | Crude | 12.3 ± 3.1 | 2.5 ± 0.5 | 89.7 ± 18.2 |
| Processed | 9.8 ± 2.5 | 2.8 ± 0.4 | 65.4 ± 15.1 | |
| Isogambogenic acid (IGNA) | Crude | 25.6 ± 5.9 | 2.3 ± 0.6 | 188.4 ± 45.3 |
| Processed | 31.2 ± 7.1 | 2.1 ± 0.5 | 245.7 ± 58.9 | |
| Gambogenic acid (GNA) | Crude | 48.2 ± 11.7 | 2.6 ± 0.7 | 312.5 ± 78.4 |
| Processed | 65.7 ± 15.3 | 2.4 ± 0.6 | 398.6 ± 95.1 | |
| R-gambogic acid (R-GA) | Crude | 125.4 ± 30.1 | 2.2 ± 0.5 | 715.8 ± 169.3 |
| Processed | 102.8 ± 25.9 | 2.5 ± 0.6 | 589.4 ± 142.7 | |
| S-gambogic acid (S-GA) | Crude | 78.9 ± 18.5 | 2.4 ± 0.6 | 456.2 ± 108.9 |
| Processed | 65.1 ± 16.2 | 2.7 ± 0.5 | 378.1 ± 95.4* |
*Indicates a significant difference (P < 0.05) compared to the crude extract group.[7]
The processing of gamboge has been shown to alter the bioavailability of its constituent xanthones.[4][7] As indicated in Table 2, processing significantly increased the Cmax of GNA and the AUC0-t of IGNA, while the AUC0-t of β-MA, R-GA, and S-GA were remarkably decreased.[7] This suggests that processing has differential effects on the absorption of these structurally similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the typical experimental procedures employed in the cited research.
Animal Studies and Dosing
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][8]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Dosing:
-
Oral Administration: Garcinia hanburyi extracts are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.[3][7]
-
Intravenous Administration: For determining absolute bioavailability and clearance, compounds like gambogic acid are dissolved in a vehicle such as a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline and administered as an intravenous bolus.[8]
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at predetermined time points into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method is typically used to extract the analytes from the plasma.[7][9] An internal standard is added to the plasma samples before extraction to ensure accuracy.[3][7] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for analysis.[7]
Analytical Method: UPLC-MS/MS
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system with a C8 or C18 column is used for the separation of the xanthones.[3][7] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.[3][7]
-
Mass Spectrometry: A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode is used for detection.[3][7] The analysis is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3][7]
Visualized Workflows and Pathways
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of xanthones from Garcinia hanburyi extracts.
Caption: Workflow for comparing the pharmacokinetics of xanthones.
Metabolism of Garcinia Xanthones
The metabolism of caged polyprenylated xanthones from Garcinia hanburyi is not fully elucidated, but studies suggest that they are substrates for cytochrome P450 (CYP450) enzymes, particularly CYP3A4.[5] This has significant implications for potential drug-drug interactions when co-administered with other drugs metabolized by the same enzymes.[5]
Caption: Putative metabolic pathway for Garcinia xanthones.
References
- 1. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic comparison of five xanthones in rat plasma after oral administration of crude and processed Garcinia hanburyi extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isogambogenic Acid: A Potential New Avenue in Glioma Therapy Compared to Standard Treatments
For Immediate Release
A comprehensive analysis of preclinical data suggests that Isogambogenic acid, a natural compound, demonstrates significant anti-glioma activity, presenting a potential alternative or complementary approach to standard glioma therapies. This comparison guide provides an objective overview of the efficacy of this compound benchmarked against established treatments like temozolomide (B1682018) (TMZ) and radiotherapy, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals in the field of neuro-oncology.
Efficacy Snapshot: this compound vs. Standard Therapies
The following table summarizes the efficacy of this compound in comparison to Temozolomide (TMZ) in glioma cell lines. It is important to note that these values are derived from different studies and a direct head-to-head comparison has not yet been published.
| Therapy | Cell Line | Efficacy Metric (IC50) | Treatment Duration | Source |
| This compound | U251, U87 | 3-4 µM | 24 hours | [1] |
| Temozolomide (TMZ) | U251 | Median: 240.0 µM (IQR: 34.0–338.5 µM) | 48 hours | [2] |
| Median: 176.50 µM (IQR: 30.0–470.0 µM) | 72 hours | [2] | ||
| U87 | Median: 223.1 µM (IQR: 92.0–590.1 µM) | 48 hours | [2] | |
| Median: 230.0 µM (IQR: 34.1–650.0 µM) | 72 hours | [2] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. IQR (Interquartile Range) indicates the statistical dispersion of the data.
In vivo studies using U87-derived xenografts in mice have shown that this compound significantly inhibits tumor growth.[1] Similarly, Temozolomide has been shown to reduce tumor progression in U87MG xenograft models.[3] Standard radiotherapy protocols, typically involving fractionated doses up to 60 Gy, are also a cornerstone of glioma treatment and have demonstrated efficacy in controlling tumor growth in both preclinical models and patients.[4][5]
Mechanism of Action: A Divergent Approach
This compound exerts its anti-glioma effects primarily through the activation of the AMPK-mTOR signaling pathway.[1] This activation leads to the induction of autophagy and apoptosis (programmed cell death) in glioma cells.[1]
Standard therapies operate through different mechanisms. Temozolomide is an alkylating agent that damages DNA in tumor cells, leading to cell death.[6][7] Radiotherapy utilizes high-energy radiation to kill cancer cells by damaging their DNA.[5]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. AMP Kinase Promotes Glioblastoma Bioenergetics and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Deep Dive: Isogambogenic Acid in Comparative Perspective with Other Natural Compounds
For Immediate Release
[City, State] – [Date] – In the ever-expanding landscape of drug discovery and natural product research, a thorough understanding of a compound's toxicological profile is paramount. This guide offers a detailed comparative analysis of Isogambogenic acid, a natural product isolated from Garcinia species, with other notable natural compounds: the structurally related Gambogic acid, the widely used Hydroxycitric acid, the potent Usnic acid, and the common dietary component, Chlorogenic acid. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of available toxicological data to inform future research and development.
Executive Summary
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily inducing cell death through apoptosis-independent autophagy mediated by the AMPK-mTOR signaling pathway. However, comprehensive toxicological data, including LD50, genotoxicity, hepatotoxicity, and neurotoxicity, remains largely uninvestigated. In contrast, its structural analog, Gambogic acid, exhibits potent cytotoxicity but also known hepatotoxicity and kidney toxicity. Hydroxycitric acid (HCA) is generally considered safe with a high No-Observed-Adverse-Effect Level (NOAEL), though some reports suggest potential for genotoxicity at high concentrations and rare instances of hepatotoxicity in multi-ingredient supplements. Usnic acid is a known hepatotoxin, a fact that has curtailed its use in dietary supplements. Chlorogenic acid, a common dietary phenolic acid, is largely considered non-toxic and may even possess hepatoprotective and neuroprotective properties.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and the selected natural compounds.
Table 1: Cytotoxicity Data (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human leukemia) | 0.1544 | [1] |
| BGC-83 (Human gastric carcinoma) | 0.04327 | [1] | |
| SMMC-7721 (Human hepatoma) | 5.942 | [1] | |
| U87, U251 (Human glioma) | Not specified, but effective | [2][3] | |
| Gambogic acid | SH-SY5Y (Human neuroblastoma) | 1.28 | [4] |
| Various Cancer Cell Lines | ~1-2 | [5] | |
| Hydroxycitric acid | Human Lymphocytes | Low cytotoxicity observed at ≤100 µg/mL | [6][7] |
| Usnic acid | HepG2 (Human hepatoma) | IC50 at 48h: 16.0 µg/mL ((-)-enantiomer), 28.2 µg/mL ((+)-enantiomer) | [4] |
| HaCaT (Human keratinocytes) | 2.1 | [8] | |
| Chlorogenic acid | Zebrafish Embryos | No significant toxicity at concentrations up to 700 µM | [9] |
Table 2: Acute Toxicity Data (LD50 & NOAEL)
| Compound | Animal Model | Route | LD50 | NOAEL | Reference |
| This compound | Data not available | - | - | - | - |
| Gambogic acid | Mouse | Intraperitoneal | 45.96 mg/kg | 4 mg/kg (in dogs, chronic) | [10] |
| Rat | Intraperitoneal | 88 mg/kg | 60 mg/kg (oral, chronic) | [11] | |
| Hydroxycitric acid | Human | Oral | - | 2800 mg/day | [12] |
| Usnic acid | Data not available | - | - | - | - |
| Chlorogenic acid | Rat | Intraperitoneal | >2437 mg/kg (non-lethal dose) | - | [13] |
Table 3: Genotoxicity Summary
| Compound | Ames Test | Chromosomal Aberration | Micronucleus Test | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Gambogic acid | Data not available | Data not available | Data not available | - |
| Hydroxycitric acid | Negative | Negative (in vitro) | Positive (in vivo, at high doses) | [10][14][15] |
| Usnic acid | Conflicting data | Data not available | Data not available | [16] |
| Chlorogenic acid | Generally negative | Generally negative | Generally negative | [17] |
Table 4: Hepatotoxicity and Neurotoxicity Summary
| Compound | Hepatotoxicity | Neurotoxicity | Reference |
| This compound | Data not available | Data not available | - |
| Gambogic acid | Identified as a target organ for toxicity | Cytotoxic to neuroblastoma cells; a derivative shows neuroprotective properties | [4][10][18] |
| Hydroxycitric acid | Generally considered safe; rare reports in multi-ingredient supplements | Data not available | [2][19][20][21] |
| Usnic acid | Confirmed hepatotoxin (in vitro and in vivo) | Data not available | [15][16] |
| Chlorogenic acid | Generally considered hepatoprotective | Exhibits neuroprotective effects in various models | [6][7][8] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound induces cancer cell death by activating AMPK, which in turn inhibits mTOR, leading to the induction of autophagy.
Experimental Workflow Diagrams
Caption: General workflow for assessing cell viability and cytotoxicity using the MTT assay.
Caption: General workflow for detecting DNA damage in individual cells using the comet assay.
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[11]
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
-
Cell Treatment: A suspension of single cells is treated with the test compound for a defined period.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid.
-
DNA Unwinding: The slides are placed in an electrophoresis tank filled with an alkaline buffer to allow the DNA to unwind. This step is crucial for the detection of single-strand breaks.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing fragments) migrates faster and farther than intact DNA, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The slides are examined under a fluorescence microscope, and the "comets" are scored using image analysis software. The extent of DNA damage is typically quantified as the percentage of DNA in the tail.[1]
Conclusion
This comparative guide underscores the current state of toxicological knowledge regarding this compound and several other natural compounds. While the cytotoxic potential of this compound against cancer cells is promising, the significant gaps in its broader toxicological profile highlight the need for further comprehensive studies. Researchers and drug developers should proceed with caution, leveraging the comparative data presented here to guide future investigations into the safety and efficacy of this compound and other natural products. A complete understanding of a compound's toxicological characteristics is essential for its successful translation from the laboratory to clinical applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The toxicological data presented is based on available scientific literature and may not be exhaustive.
References
- 1. In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement [xiahepublishing.com]
- 2. karger.com [karger.com]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiospecific hepatotoxicity of usnic acid in vitro, and the attempt to modify the toxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Pretreatment with Chlorogenic Acid Prevents Transient Ischemia-Induced Cognitive Decline and Neuronal Damage in the Hippocampus through Anti-Oxidative and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the genotoxicity of (-)-hydroxycitric acid (HCA-SX) isolated from Garcinia cambogia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. THE EFFECT OF USNIC ACID ON LIVER CELLS [jes.journals.ekb.eg]
- 13. Usnic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 16. Frontiers | Metabolism and toxicity of usnic acid and barbatic acid based on microsomes, S9 fraction, and 3T3 fibroblasts in vitro combined with a UPLC-Q-TOF-MS method [frontiersin.org]
- 17. Mechanisms of natural killer cell-mediated cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effect of chlorogenic acid on cognitive impairment in rats with early Alzheimer's disease via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AMPK Activation in Isogambogenic Acid-Induced Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isogambogenic acid (Isog-A) as an inducer of autophagy, focusing on the pivotal role of AMP-activated protein kinase (AMPK) activation. We present supporting experimental data, detailed protocols for key assays, and a comparison with other well-known autophagy inducers, Metformin and Rapamycin (B549165), to offer a comprehensive resource for researchers in cellular biology and drug discovery.
This compound: A Potent Inducer of Autophagy via the AMPK-mTOR Signaling Axis
This compound, a natural compound, has been identified as a potent inducer of autophagy, a cellular process of self-degradation that is crucial for cellular homeostasis and has implications in various diseases, including cancer.[1][2] Emerging evidence strongly suggests that Isog-A exerts its autophagic effects through the activation of the AMPK-mTOR signaling pathway.[1][2] AMPK, a central energy sensor of the cell, is activated under conditions of low cellular energy.[3][4][5] Once activated, AMPK can initiate autophagy through multiple mechanisms, including the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[3][4][6]
Comparative Analysis of Autophagy Induction: this compound vs. Alternatives
To contextualize the efficacy of this compound, this section compares its performance with two well-established autophagy inducers: Metformin, another AMPK activator, and Rapamycin, a direct mTOR inhibitor. The following tables summarize quantitative data from various studies, highlighting the impact of these compounds on key markers of the AMPK-mTOR pathway and autophagy.
Table 1: Effect of Autophagy Inducers on AMPK and mTOR Phosphorylation
| Compound | Concentration | Cell Line | Duration (hrs) | p-AMPKα (Thr172)/AMPKα Ratio (Fold Change) | p-mTOR (Ser2448)/mTOR Ratio (Fold Change) | Reference |
| This compound | 10 µM | U87 Glioma | 24 | ~2.5 | ~0.4 | [2] |
| Metformin | 10 mM | MHCC97H | 48 | ~3.0 | ~0.5 | [4] |
| Rapamycin | 100 nM | HeLa | 2 | No significant change | ~0.2 | [7] |
Table 2: Effect of Autophagy Inducers on Autophagosome Formation (LC3-II/LC3-I Ratio)
| Compound | Concentration | Cell Line | Duration (hrs) | LC3-II/LC3-I Ratio (Fold Change) | Reference |
| This compound | 10 µM | U87 Glioma | 24 | ~3.5 | [8] |
| Metformin | 20 mM | MHCC97H | 72 | ~4.0 | [4] |
| Rapamycin | 0.5 µM | SAMP8 model neurons | 24 | ~2.8 | [9] |
Experimental Confirmation of the AMPK-Dependent Mechanism
The crucial role of AMPK in Isog-A-induced autophagy can be experimentally verified using AMPK inhibitors such as Compound C. Treatment of cells with Compound C is expected to attenuate the autophagic response induced by Isog-A, as evidenced by a reduction in the LC3-II/LC3-I ratio.[10]
Table 3: Effect of AMPK Inhibition on this compound-Induced Autophagy
| Treatment | Cell Line | LC3-II/LC3-I Ratio (Fold Change vs. Control) | Reference |
| Control | U87 Glioma | 1.0 | [2] |
| This compound (10 µM) | U87 Glioma | ~3.5 | [2] |
| This compound (10 µM) + Compound C (10 µM) | U87 Glioma | ~1.5 | [10][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade of this compound-induced autophagy and the experimental workflow to confirm the involvement of AMPK.
This compound-induced autophagy signaling pathway.
Experimental workflow for confirming AMPK's role.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Compound C induces protective autophagy in cancer cells through AMPK inhibition-independent blockade of Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin Induces Autophagy via the AMPK-mTOR Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the anti-proliferative activity of various caged xanthones.
For Immediate Release
A comprehensive review of caged xanthones, a class of natural and synthetic compounds, reveals their potent anti-proliferative activities against a range of cancer cell lines. This comparative guide synthesizes key experimental data, elucidates the underlying mechanisms of action, and provides detailed experimental protocols for researchers in oncology and drug development. The unique caged structure of these xanthones is emerging as a promising pharmacophore for novel cancer therapeutics.
Comparative Anti-Proliferative Activity of Caged Xanthones
The anti-proliferative effects of various caged xanthones have been extensively evaluated using cytotoxicity assays such as the Sulforhodamine B (SRB) and MTT assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined across multiple cancer cell lines. A summary of these findings is presented below, highlighting the potent and sometimes selective nature of these compounds.
| Caged Xanthone (B1684191) | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Natural Caged Xanthones | ||||
| Gambogic Acid | KKU-100 (Cholangiocarcinoma) | 2.64 ± 1.29 | SRB | [1] |
| KKU-M156 (Cholangiocarcinoma) | 0.03 ± 0.004 | SRB | [1] | |
| Hep3B (Hepatocellular Carcinoma) | 1.8 | MTT | [2] | |
| Huh7 (Hepatocellular Carcinoma) | 2.2 | MTT | [2] | |
| BGC-823 (Gastric Cancer) | - | MTT | [3] | |
| MKN-28 (Gastric Cancer) | - | MTT | [3] | |
| LOVO (Colorectal Cancer) | - | MTT | [3] | |
| SW-116 (Colorectal Cancer) | - | MTT | [3] | |
| Isomorellin (B1256671) | KKU-100 (Cholangiocarcinoma) | 0.11 ± 0.004 | SRB | [1] |
| KKU-M156 (Cholangiocarcinoma) | 0.12 ± 0.005 | SRB | [1] | |
| KKU-M139 (Cholangiocarcinoma) | - | SRB | [4][5] | |
| Isomorellinol | KKU-100 (Cholangiocarcinoma) | 2.2 ± 0.33 | SRB | [1] |
| KKU-M156 (Cholangiocarcinoma) | 0.43 ± 0.06 | SRB | [1] | |
| Forbesione (B1256395) | KKU-100 (Cholangiocarcinoma) | 0.15 ± 0.007 | SRB | [1] |
| KKU-M156 (Cholangiocarcinoma) | 0.02 ± 0.002 | SRB | [1] | |
| Ham-1 (Hamster Cholangiocarcinoma) | 3.34 ± 0.31 | SRB | [6] | |
| Synthetic Caged Xanthones | ||||
| Cluvenone | T-cell acute lymphoblastic leukemia | 0.25 (EC50) | - | [7] |
| NCI60 cell panel | 0.1 - 2.7 (GI50) | - | [7] | |
| Primary B-cell acute lymphoblastic leukemia | ~5-fold more potent than against normal PBMCs | - | [7] | |
| Gambogic acid-3-(4-pyrimidinyloxy) propyl ester | HepG-2 (Hepatocellular Carcinoma) | 1.49 ± 0.11 | MTT | [8] |
| A549 (Lung Carcinoma) | 1.37 ± 0.06 | MTT | [8] | |
| MCF-7 (Breast Cancer) | 0.64 ± 0.16 | MTT | [8] | |
| Caged xanthone 10i (maleimide derivative) | HepG2 (Hepatocellular Carcinoma) | 15.86 ± 1.29 | - | [9] |
| A549 (Lung Carcinoma) | 19.27 ± 1.58 | - | [9] | |
| MDA-MB-231 (Breast Cancer) | 12.96 ± 0.09 | - | [9] |
Note: "-" indicates that the study demonstrated anti-proliferative activity, but specific IC50 values were not provided in the abstract. Further review of the full text may be necessary for these details.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the studies of caged xanthones' anti-proliferative activity.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the caged xanthone and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total protein mass, and therefore, the number of viable cells.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Expose cells to a range of concentrations of the caged xanthone for the desired duration.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of caged xanthone activity, it is used to measure the levels of key apoptosis-related proteins.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, survivin, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.
Visualizing the Mechanism of Action
To illustrate the processes involved in the anti-proliferative activity of caged xanthones, the following diagrams have been generated using the DOT language.
Concluding Remarks
The collective evidence strongly supports the potential of caged xanthones as a valuable class of anti-proliferative agents. Natural compounds like gambogic acid, isomorellin, and forbesione, along with synthetic analogs such as cluvenone, demonstrate significant cytotoxicity against a variety of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[1][7] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of the caspase cascade.[1]
Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these compounds. The development of novel synthetic derivatives based on the caged xanthone scaffold could lead to the discovery of next-generation anticancer drugs with improved therapeutic indices. The data and protocols presented in this guide aim to facilitate ongoing research in this promising field.
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of gambogic acid isolated from Garcinia hanburyi in Hep3B and Huh7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Forbesione From Garcinia hanburyiin Combination with 5-Fluorouracil on Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic caged garcinia xanthone cluvenone induces cell stress and apoptosis and has immune modulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Novel Gambogic Acid Derivative a...: Ingenta Connect [ingentaconnect.com]
- 9. Caged xanthone derivatives to promote mitochondria-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isogambogenic Acid: A Procedural Guide
For immediate release:
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, nitrile gloves, and a lab coat.[1] All handling of isogambogenic acid, especially during disposal, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
II. Step-by-Step Disposal Protocol
The primary method for disposing of acidic waste is through neutralization, followed by disposal in accordance with local regulations.
1. Identification and Assessment:
-
Confirm the identity of the waste. If dealing with a solution, determine the concentration of this compound.
-
Assess the risks associated with the waste, considering any other chemicals that may be present in the mixture.[5]
2. Neutralization:
-
Neutralization should be performed in a fume hood, behind a safety shield, as the reaction can generate heat and vapors.[6]
-
Slowly add a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic waste.[5][7] This should be done gradually to control the reaction.[5]
-
Use a pH meter to monitor the pH of the solution. The target pH for neutralized waste is typically between 5.5 and 9.5.[6][8]
-
Keep the container cool during the neutralization process, for instance, by placing it in an ice bath.[6]
3. Collection and Storage of Treated Waste:
-
Once neutralized, transfer the waste into a clearly labeled, corrosion-resistant, and leak-proof container.[5][7]
-
The label should include the words "Hazardous Waste," the chemical name, the type of hazard, and the date the container becomes full.[9]
-
Store the container in a designated satellite accumulation area, away from incompatible materials.[9] Acids and bases should be stored separately.[9]
4. Final Disposal:
-
Dispose of the neutralized waste through an approved waste disposal plant or in accordance with local, state, and federal regulations.[2][10][11]
-
For small quantities, and with prior written approval from the local wastewater treatment facility, neutralized waste may be eligible for drain disposal, followed by a large flush of water.[6][8] However, this is not a universal practice and must be verified.
-
Never dispose of untreated acid down the drain.[12]
III. Quantitative Data for Acid Waste Management
| Parameter | Guideline | Source |
| Neutralized pH Range | 5.5 - 9.5 | [6][8] |
| Water Flush Post-Drain Disposal | 20 parts water to 1 part neutralized solution | [6] |
| SAA Container Removal | Within 3 days of becoming full | [9] |
| Partially Filled SAA Container Storage | Up to 1 year | [9] |
IV. Experimental Protocols & Visualized Workflows
Protocol for Neutralization of Acidic Waste:
-
Preparation: Don appropriate PPE and work within a chemical fume hood. Prepare a secondary containment tray.
-
Dilution: For concentrated acids, it is often safer to first dilute the acid by slowly adding it to a large volume of cold water.
-
Neutralization: Place the container of diluted acid in an ice bath to manage heat generation.
-
Base Addition: Slowly and with constant stirring, add a weak base (e.g., sodium bicarbonate) or a dilute strong base (e.g., 1M sodium hydroxide) to the acid.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Stop adding the base once the pH has stabilized within the acceptable range (e.g., 5.5-9.5).
-
Cooling: Allow the neutralized solution to cool to room temperature.
-
Storage: Transfer the cooled, neutralized waste to a properly labeled hazardous waste container.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the safe disposal of acidic chemical waste.
This guide is intended to provide a foundation for the safe handling and disposal of this compound. It is crucial to always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) if one becomes available.
References
- 1. sop.mcmaster.ca [sop.mcmaster.ca]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. Waste Acid-Base - Regulated Material Management - MnDOT [dot.state.mn.us]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling Isogambogenic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Isogambogenic acid, a natural product with cytotoxic properties. Adherence to these procedures is essential to ensure personal safety and proper disposal. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural analog, Gambogic acid, and general best practices for handling cytotoxic compounds.
Hazard Identification and Risk Assessment
This compound is known to exhibit cytotoxicity to cancer cell lines.[1][2] Its structural analog, Gambogic acid, is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3][4][5] Therefore, it is imperative to handle this compound with the same level of caution as a hazardous compound.
Key Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield should be worn to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Double gloving is recommended when handling concentrated solutions or for prolonged tasks. Regularly inspect gloves for tears or punctures. |
| Body Protection | A dedicated lab coat, preferably a disposable gown, should be worn over personal clothing. Ensure it has long sleeves and a closed front. |
| Respiratory Protection | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers.
-
Clean the weighing area and any equipment with a suitable solvent (e.g., 70% ethanol) after use.
2. Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
3. Experimental Use:
-
Clearly label all containers with the chemical name and hazard warnings.
-
Conduct all procedures that may generate aerosols or splashes within a chemical fume hood.
-
Avoid working alone. Ensure at least one other person is aware of the work being conducted.
4. Spill Management:
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite (B1170534) or a chemical spill pillow).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, followed by a 70% ethanol (B145695) solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any solutions down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Protocols
Caption: Hierarchy of controls for mitigating this compound hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
